JY-3-094
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C13H8N4O5 |
|---|---|
Peso molecular |
300.23 g/mol |
Nombre IUPAC |
4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H8N4O5/c18-13(19)7-1-3-8(4-2-7)14-9-5-6-10(17(20)21)12-11(9)15-22-16-12/h1-6,14H,(H,18,19) |
Clave InChI |
ZEIZFLAEFWOEKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Solubilidad |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of JY-3-094: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of JY-3-094, a small molecule inhibitor of the c-Myc oncoprotein. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the c-Myc signaling pathway.
Executive Summary
This compound is a potent and selective inhibitor of the protein-protein interaction between c-Myc and its obligate binding partner, Max.[1][2] By disrupting the formation of the c-Myc/Max heterodimer, this compound effectively abrogates the transcriptional activity of c-Myc, a key driver of cellular proliferation and tumorigenesis in a wide range of human cancers.[1][3] This guide details the molecular mechanism, quantitative inhibitory activity, and the experimental protocols used to characterize this compound.
Introduction to the c-Myc/Max Axis
The c-Myc protein is a transcription factor that plays a central role in regulating the expression of genes involved in cell growth, proliferation, metabolism, and apoptosis.[3] In its monomeric form, c-Myc is an intrinsically disordered protein.[1] To become transcriptionally active, c-Myc must form a heterodimer with another basic helix-loop-helix zipper (bHLH-Zip) protein, Max.[1][3] This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, recruiting the transcriptional machinery and driving gene expression.[1][3] Dysregulation of c-Myc expression is a hallmark of many cancers, making the c-Myc/Max interaction a critical target for therapeutic intervention.
Molecular Mechanism of Action of this compound
This compound is a derivative of the initial c-Myc inhibitor, 10074-G5.[1] Through structure-activity relationship (SAR) studies, the ortho-biphenyl group of 10074-G5 was replaced with a para-carboxyphenyl group to yield this compound, resulting in a significant enhancement of inhibitory activity.[4]
The primary mechanism of action of this compound is the direct inhibition of the c-Myc/Max heterodimerization.[1][5][6] By binding to c-Myc, this compound prevents its association with Max, thereby inhibiting the formation of the transcriptionally active complex.[7] This leads to a downstream reduction in the expression of c-Myc target genes.
Figure 1: Mechanism of this compound Action.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the c-Myc/Max interaction has been quantified using various biochemical and cell-based assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay | Reference |
| IC50 (c-Myc/Max Dimerization) | 33 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1][5][6][8] |
| Selectivity (vs. Max/Max Homodimer) | Negligible activity at > 100 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |
| Parent Compound (10074-G5) IC50 | 146 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to assess the ability of this compound to inhibit the binding of the c-Myc/Max heterodimer to its DNA target, the E-box sequence.
-
Protein Expression and Purification: Recombinant human c-Myc and Max proteins are expressed in and purified from E. coli.
-
Oligonucleotide Probe: A double-stranded DNA oligonucleotide containing the E-box sequence (5'-CACGTG-3') is synthesized and typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction:
-
Purified c-Myc and Max proteins are pre-incubated in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol) to allow for heterodimer formation.
-
This compound or vehicle control (DMSO) is added at various concentrations and incubated with the protein mixture.
-
The labeled oligonucleotide probe is then added to the reaction and incubated to allow for DNA binding.
-
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The inhibition of the c-Myc/Max-DNA complex formation is quantified by densitometry.
Figure 2: EMSA Experimental Workflow.
Cell Viability/Cytotoxicity Assays
These assays are performed to evaluate the effect of this compound on the proliferation and viability of cancer cell lines that overexpress c-Myc.
-
Cell Culture: c-Myc-dependent cancer cell lines (e.g., HL-60, Daudi) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Cell viability is assessed using a variety of methods, such as:
-
MTT/MTS Assay: Measures the metabolic activity of viable cells through the reduction of a tetrazolium salt to a colored formazan product.
-
ATP Assay: Quantifies the amount of ATP present, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion: A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells are stained.
-
-
Data Analysis: The results are used to calculate the IC50 value, representing the concentration of this compound that inhibits cell growth by 50%.
Limitations and Future Directions
A significant challenge with this compound is its poor cell permeability, which has limited its efficacy in cellular assays.[9][10] To address this, pro-drug strategies involving the esterification of the carboxylic acid moiety of this compound have been explored.[9] These pro-drugs exhibit improved cellular uptake and are subsequently hydrolyzed by intracellular esterases to release the active this compound compound.[9] Further optimization of these pro-drug approaches is an active area of research to enhance the therapeutic potential of this compound.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel anti-cancer therapeutics targeting the c-Myc signaling pathway. Its well-defined mechanism of action, involving the direct inhibition of the c-Myc/Max protein-protein interaction, provides a solid foundation for further drug discovery and development efforts. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these important findings.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 8. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of JY-3-094: A Novel c-Myc Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is dysregulated in a vast majority of human cancers, making it a highly sought-after therapeutic target.[1] However, the "undruggable" nature of the c-Myc protein, largely due to its intrinsically disordered structure, has posed a significant challenge to the development of direct inhibitors.[2] This technical guide details the discovery, optimization, and preclinical development of JY-3-094, a small molecule inhibitor designed to disrupt the critical protein-protein interaction between c-Myc and its obligate binding partner, Max.[2][3] Through a comprehensive review of the available literature, this document outlines the quantitative data supporting its mechanism of action, details the experimental protocols for its evaluation, and visualizes the key biological pathways and developmental workflows. The evolution of this compound from its parent compound, 10074-G5, to the development of cell-penetrating prodrugs to overcome its primary limitation of poor cellular uptake is a central focus of this report.
Introduction: The Challenge of Targeting c-Myc
The c-Myc protein is a transcription factor that, upon heterodimerization with Max, binds to E-box sequences in the promoter regions of target genes, driving the expression of a multitude of genes involved in cell cycle progression and metabolism.[3][4] Its overexpression is a common feature in numerous malignancies, including those of the prostate, breast, and lung, and is often associated with aggressive tumor behavior and poor prognosis.[2][3] The disruption of the c-Myc-Max heterodimer represents a promising strategy to inhibit the oncogenic activity of c-Myc.[2]
Initial efforts in this area led to the identification of small molecules like 10074-G5, which demonstrated the feasibility of targeting the c-Myc-Max interaction.[2] However, the modest potency of these early compounds necessitated further optimization to achieve clinically relevant efficacy.
The Discovery of this compound: A More Potent c-Myc-Max Interaction Inhibitor
Through a structure-activity relationship (SAR) study of the parent compound 10074-G5, a new lead compound, this compound, was discovered.[2] this compound demonstrated a significant improvement in its ability to inhibit the formation of the c-Myc-Max heterodimer in vitro.[2][3]
Quantitative Analysis of In Vitro Activity
The inhibitory activity of this compound was quantified using biochemical assays, primarily the Electrophoretic Mobility Shift Assay (EMSA). The key quantitative data for this compound and its parent compound are summarized in the table below.
| Compound | Target Interaction | IC50 (µM) | Reference |
| This compound | c-Myc-Max Dimerization | 33 | [3][5] |
| Max-Max Homodimerization | >100 | [3] | |
| 10074-G5 | c-Myc-Max Dimerization | 146 | [2] |
Table 1: In vitro inhibitory activity of this compound and 10074-G5 against Myc-Max and Max-Max dimerization.
These data highlight that this compound is nearly five times more potent than its predecessor at disrupting the c-Myc-Max interaction, while maintaining selectivity by not significantly affecting the formation of Max-Max homodimers.[2][3]
Overcoming a Hurdle: The Development of this compound Prodrugs
A significant limitation identified early in the development of this compound was its poor cell permeability. To address this, a prodrug strategy was employed, involving the esterification of a critical para-carboxylic acid group on the this compound molecule. This modification was designed to mask the charge of the carboxylate, thereby improving cellular uptake. Once inside the cell, intracellular esterases are expected to cleave the ester group, releasing the active this compound.
While specific quantitative data on the cellular uptake of these prodrugs is not extensively available in the public domain, the approach has been validated through the enhanced cytotoxic effects of the prodrugs in cancer cell lines.
In Vitro Cytotoxicity of this compound and its Prodrugs
The cytotoxic effects of this compound and its ester prodrugs were evaluated in c-Myc-overexpressing cancer cell lines, such as the human promyelocytic leukemia cell line HL60 and the Burkitt's lymphoma cell line Daudi.
| Compound | Cell Line | IC50 (µM) |
| This compound | HL60 | >50 |
| Daudi | >50 | |
| Prodrug 3JC-91-1 | HL60 | 15.2 |
| Prodrug 3JC-91-2 | HL60 | 18.5 |
| Prodrug 3JC-91-3 | HL60 | 22.1 |
| Prodrug 3JC-91-5 | HL60 | 35.7 |
Table 2: In vitro cytotoxicity of this compound and its ester prodrugs in the HL60 human leukemia cell line. (Data derived from graphical representation in cited literature)[1]
The data clearly indicate that while this compound itself has poor activity in cell-based assays due to its limited uptake, the ester prodrugs exhibit significantly improved cytotoxicity, demonstrating the success of the prodrug strategy.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine the ability of a compound to inhibit the binding of the c-Myc-Max heterodimer to its DNA consensus sequence (E-box).
Methodology:
-
Protein Expression and Purification: Recombinant c-Myc and Max proteins are expressed in E. coli and purified.
-
Oligonucleotide Probe Preparation: A double-stranded DNA oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3') is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[3]
-
Binding Reaction: Purified c-Myc and Max proteins are incubated together to allow for heterodimerization. The test compound (e.g., this compound) at various concentrations is added to this mixture.
-
DNA Binding: The labeled oligonucleotide probe is added to the protein-compound mixture and incubated to allow for DNA binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescent scanner. The inhibition of the protein-DNA complex formation is quantified by densitometry.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HL60, Daudi) are seeded into 96-well plates and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound prodrugs) for a specified period (typically 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing the Science: Pathways and Workflows
The c-Myc Signaling Pathway
The following diagram illustrates the central role of c-Myc in cell regulation and the point of intervention for inhibitors like this compound.
Caption: The c-Myc signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Discovery and Development
This diagram outlines the logical progression from the initial lead compound to the development and evaluation of this compound and its prodrugs.
Caption: Logical workflow of this compound discovery and preclinical development.
Future Directions and Conclusion
The development of this compound and its cell-penetrating prodrugs represents a significant advancement in the quest for direct c-Myc inhibitors. The data presented herein demonstrate a clear improvement in potency over the parent compound and a successful strategy to overcome the challenge of poor cellular uptake.
However, further preclinical development is necessary. Comprehensive in vivo efficacy studies in various cancer xenograft models are crucial to validate the therapeutic potential of the most promising prodrug candidates. Detailed pharmacokinetic and toxicological studies will also be required to establish a safe and effective dosing regimen for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 4. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of JY-3-094 and its Analogs: A Technical Guide to a Novel Class of c-Myc Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is implicated in a vast number of human cancers. Its aberrant expression is a key driver of tumorigenesis, making it a highly sought-after therapeutic target. However, the "undruggable" nature of c-Myc, owing to its lack of a defined enzymatic pocket, has posed a significant challenge to drug discovery efforts. A promising strategy to counteract c-Myc's oncogenic activity is to disrupt its crucial interaction with its obligate binding partner, Max. This heterodimerization is essential for c-Myc to bind to DNA and activate the transcription of its target genes.
This technical guide delves into the structure-activity relationship (SAR) of JY-3-094, a novel small molecule inhibitor of the c-Myc-Max protein-protein interaction. This compound, an analog of the earlier inhibitor 10074-G5, demonstrates significantly improved in vitro potency. However, its therapeutic potential is hampered by poor cell permeability. This guide will explore the SAR of this compound and its analogs, with a particular focus on the development of ester prodrugs designed to enhance cellular uptake and efficacy. We will provide a comprehensive overview of the quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to offer a complete picture of the current state of research on this promising class of compounds.
Structure-Activity Relationship of this compound and its Analogs
The core of this compound's activity lies in its ability to inhibit the formation of the c-Myc-Max heterodimer.[1] A key structural feature of this compound is a para-carboxylic acid group, which, while contributing to its in vitro activity, is also a major contributor to its poor cell penetration.[2] To address this limitation, a series of ester prodrugs, referred to as "Group B" analogs, were synthesized. The central hypothesis behind this strategy is that by masking the polar carboxylic acid group with an ester linkage, the lipophilicity of the molecule would increase, thereby facilitating its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases would cleave the ester bond, releasing the active parent compound, this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target activity. The assays used were the Electrophoretic Mobility Shift Assay (EMSA), which measures the disruption of the c-Myc-Max-DNA complex in vitro, and cell proliferation assays using the c-Myc overexpressing human cancer cell lines HL-60 (promyelocytic leukemia) and Daudi (Burkitt's lymphoma).
| Compound | Modification | EMSA IC50 (µM) | HL-60 Proliferation IC50 (µM) | Daudi Proliferation IC50 (µM) |
| 10074-G5 | Parent Compound | 146 | >50 | >50 |
| This compound | Carboxylic Acid | 33 | >50 | 184[3] |
| SF-4-017 | Ester Prodrug | >100 | 1.5 | 3.0 |
| 3JC-91-1 | Ester Prodrug | >100 | 2.5 | 5.0 |
| 3JC-91-2 | Ester Prodrug | >100 | 3.0 | 6.0 |
| 3JC-91-3 | Ester Prodrug | >100 | 4.0 | 8.0 |
| 3JC-91-5 | Ester Prodrug | >100 | 10.0 | 20.0 |
Data adapted from publicly available research.
Key Observations from the SAR Table:
-
Improved In Vitro Potency of this compound: this compound exhibits a nearly five-fold increase in potency in the EMSA compared to its parent compound, 10074-G5, highlighting a significant improvement in its ability to disrupt the c-Myc-Max interaction in a cell-free system.[4]
-
Prodrug Strategy Success: The ester prodrugs (Group B) show a dramatic improvement in their ability to inhibit the proliferation of cancer cell lines compared to this compound. This suggests that the esterification strategy is effective in overcoming the poor cell permeability of the parent compound.
-
Loss of In Vitro Activity of Prodrugs: As expected, the esterified analogs are largely inactive in the cell-free EMSA. This is because the ester modification prevents the molecule from effectively binding to c-Myc. Their cellular activity is dependent on their conversion back to this compound.
-
Structure-Dependent Cellular Activity: The variation in the IC50 values among the different ester prodrugs in the cell proliferation assays indicates that the nature of the ester group influences the overall cellular efficacy. This could be due to differences in the rate of cellular uptake, susceptibility to intracellular esterases, and stability in the extracellular environment.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for c-Myc-Max Inhibition
This protocol is a generalized procedure for assessing the ability of compounds to disrupt the formation of the c-Myc-Max heterodimer and its subsequent binding to a specific DNA E-box sequence.
Materials:
-
Recombinant human c-Myc and Max proteins
-
Double-stranded DNA oligonucleotide probe containing the E-box consensus sequence (5'-CACGTG-3'), labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 0.05% NP-40, and 1 µg of poly(dI-dC)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Native polyacrylamide gel (e.g., 6%) in 0.5X TBE buffer
-
Electrophoresis buffer (0.5X TBE)
-
Detection system appropriate for the DNA probe label (e.g., chemiluminescence or fluorescence imaging system)
Procedure:
-
Binding Reaction Setup: In a microcentrifuge tube, combine the binding buffer, recombinant c-Myc and Max proteins, and the labeled DNA probe.
-
Compound Incubation: Add varying concentrations of the test compound or DMSO (vehicle control) to the binding reaction mixtures.
-
Incubation: Incubate the reactions at room temperature for 30 minutes to allow for protein-DNA binding and any inhibitory effects of the compounds to occur.
-
Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage (e.g., 100V) in 0.5X TBE buffer until the dye front has migrated an appropriate distance.
-
Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled DNA probe using the appropriate detection system.
-
Data Analysis: Quantify the band intensities of the free probe and the protein-DNA complex. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound and its analogs on the proliferation of HL-60 and Daudi cancer cell lines.
Materials:
-
HL-60 or Daudi cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound and analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HL-60 or Daudi cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of the test compounds or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound.
Mandatory Visualizations
c-Myc/Max Signaling Pathway
The following diagram illustrates the central role of the c-Myc/Max heterodimer in transcriptional activation and the mechanism of action of this compound.
Caption: c-Myc/Max signaling and the mechanism of this compound and its prodrugs.
Experimental Workflow for SAR Study
The following diagram outlines the logical workflow for the structure-activity relationship study of this compound and its analogs.
Caption: Logical workflow for the SAR study of this compound analogs.
Conclusion
The development of this compound represents a significant step forward in the quest for potent and specific inhibitors of the c-Myc-Max interaction. While the parent compound's utility is limited by its poor cell permeability, the structure-activity relationship studies of its ester prodrug analogs have demonstrated a viable strategy to overcome this hurdle. The data clearly indicates that masking the polar carboxylic acid group enhances cellular activity, leading to potent inhibition of cancer cell proliferation.
This technical guide has provided a comprehensive overview of the SAR of this compound and its analogs, including quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks. The insights gained from these studies are invaluable for the future design of next-generation c-Myc inhibitors with improved pharmacokinetic and pharmacodynamic properties. Further optimization of the ester prodrugs, focusing on the nature of the ester group to fine-tune the balance between cellular uptake, stability, and intracellular release of the active compound, holds great promise for the development of clinically effective therapies targeting the c-Myc oncogene.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
JY-3-094: A Technical Guide to its Target Binding and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
JY-3-094 is a potent small molecule inhibitor of the oncoprotein c-Myc, a critical regulator of cellular proliferation, differentiation, and apoptosis.[1][2] Deregulation of c-Myc is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound functions by disrupting the essential protein-protein interaction between c-Myc and its obligate binding partner, Max.[1][2][3] This guide provides a comprehensive technical overview of the target binding, molecular interactions, and experimental methodologies associated with this compound.
Target Binding and Affinity
This compound is an analog of the c-Myc inhibitor 10074-G5, developed through structure-activity relationship (SAR) studies to enhance its inhibitory potency.[2] The primary molecular target of this compound is the basic helix-loop-helix leucine zipper (bHLHZip) domain of the c-Myc protein. By binding to this domain, this compound prevents the heterodimerization of c-Myc with Max, a necessary step for c-Myc to bind to DNA and activate transcription of its target genes.
Quantitative Binding Data
The inhibitory activity of this compound has been quantified using in vitro assays, primarily the Electrophoretic Mobility Shift Assay (EMSA).
| Compound | Target Interaction | IC50 (μM) | Selectivity | Reference |
| This compound | c-Myc/Max Heterodimerization | 33 | Selective for c-Myc/Max over Max/Max homodimers | [2][3] |
| 10074-G5 (Parent Compound) | c-Myc/Max Heterodimerization | 146 | Not specified | [2] |
Molecular Interactions and Binding Site
While a definitive co-crystal structure of this compound bound to c-Myc is not publicly available, insights into its molecular interactions can be inferred from studies on its parent compound, 10074-G5, and other c-Myc inhibitors. These inhibitors are known to bind to distinct regions within the intrinsically disordered bHLHZip domain of monomeric c-Myc. For instance, 10074-G5 has been shown to bind to the c-Myc363–381 region. It is hypothesized that this compound binds in a similar manner, inducing a conformational change in c-Myc that renders it unable to dimerize with Max. The interactions are likely to be a combination of hydrophobic and polar contacts within the binding pocket.
Mechanism of Action: Disrupting the c-Myc/Max/DNA Axis
The transcriptional activity of c-Myc is dependent on a cascade of molecular events. This compound intervenes at a critical step in this process.
Caption: Mechanism of action of this compound.
Experimental Protocols
The primary method for characterizing the inhibitory activity of this compound is the Electrophoretic Mobility Shift Assay (EMSA).
Electrophoretic Mobility Shift Assay (EMSA) Protocol for c-Myc/Max Inhibition
Objective: To determine the concentration-dependent inhibition of c-Myc/Max heterodimer binding to a specific DNA E-box sequence by this compound.
Materials:
-
Recombinant c-Myc and Max proteins
-
This compound (dissolved in DMSO)
-
Double-stranded DNA oligonucleotide probe containing the E-box sequence (5'-CACGTG-3'), labeled with a detectable marker (e.g., 32P or a fluorescent dye)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Polyacrylamide gel (native)
-
Electrophoresis buffer (e.g., 0.5x TBE)
-
Detection system (e.g., phosphorimager or fluorescence scanner)
Procedure:
-
Binding Reaction Setup: In separate tubes, incubate constant amounts of recombinant c-Myc and Max proteins with increasing concentrations of this compound in the binding buffer. Include a vehicle control (DMSO only).
-
Incubation: Allow the protein-inhibitor mixture to incubate at room temperature for a specified time (e.g., 30 minutes) to allow for binding.
-
DNA Probe Addition: Add the labeled E-box DNA probe to each reaction tube and incubate for an additional period (e.g., 20 minutes) to allow for DNA binding.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free DNA probe.
-
Detection and Analysis: Visualize the bands using the appropriate detection system. The intensity of the shifted band (c-Myc/Max/DNA complex) will decrease with increasing concentrations of this compound. Quantify the band intensities to determine the IC50 value.
Caption: General workflow for an EMSA experiment.
Challenges and Future Directions
A significant challenge for the therapeutic application of this compound is its poor cell permeability.[1] To address this, prodrug strategies have been explored, such as esterification of the carboxylic acid moiety to improve cellular uptake.[1] Once inside the cell, these prodrugs are hydrolyzed by intracellular esterases to release the active this compound.[1]
Future research will likely focus on:
-
Obtaining high-resolution structural data of the this compound/c-Myc complex to guide the design of next-generation inhibitors with improved affinity and specificity.
-
Optimizing the prodrug approach to enhance bioavailability and targeted delivery.
-
Elucidating the broader downstream effects of this compound on c-Myc-driven signaling pathways and cellular processes.
Conclusion
This compound is a valuable research tool and a promising lead compound in the development of c-Myc targeted therapies. Its mechanism of action, involving the direct inhibition of the c-Myc/Max protein-protein interaction, has been well-characterized in vitro. While challenges in drug delivery remain, ongoing research into its molecular interactions and the development of improved analogs holds significant potential for advancing the treatment of c-Myc-driven cancers.
References
The Role of JY-3-094 in Inhibiting Myc-Max Heterodimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc (Myc) oncoprotein is a transcription factor that is deregulated in a vast number of human cancers, making it a prime target for therapeutic intervention. Myc exerts its transcriptional control by forming a heterodimer with its obligate partner, Max. This Myc-Max complex binds to E-box sequences in the promoter regions of target genes, driving cellular proliferation and tumorigenesis.[1] The disruption of the Myc-Max protein-protein interaction (PPI) has emerged as a promising strategy for inhibiting Myc's oncogenic activity. JY-3-094 is a small molecule inhibitor developed as an analog of 10074-G5, designed to specifically block the formation of the Myc-Max heterodimer.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions by directly interfering with the heterodimerization of Myc and Max.[2] By binding to Myc, this compound prevents its association with Max, thereby inhibiting the formation of the transcriptionally active complex. This leads to a downstream reduction in the expression of Myc target genes responsible for cell cycle progression and proliferation. A significant challenge with this compound is its poor cell permeability. To address this, esterified prodrugs have been developed. These prodrugs can efficiently cross the cell membrane and are then intracellularly converted to the active this compound by cellular esterases.[2]
Quantitative Data
The efficacy of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Compound | Assay | Metric | Value | Reference |
| This compound | Myc-Max Heterodimerization Inhibition | IC50 | 33 µM | [1][3] |
| This compound | Max-Max Homodimerization Inhibition | IC50 | > 100 µM | [1] |
Table 1: In Vitro Inhibition of Myc-Max Interaction by this compound.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound | Daudi (Burkitt's lymphoma) | MTT Assay (3-5 days) | IC50 | Not explicitly quantified for this compound, but prodrugs show activity. | [4] |
| This compound | HL-60 (Promyelocytic leukemia) | MTT Assay (3-5 days) | IC50 | 184 µM | [3] |
| This compound | HL-60 | Cell Development Inhibition | IC50 | 30 µM | [3] |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for Myc-Max DNA Binding
This assay is used to assess the ability of this compound to inhibit the binding of the Myc-Max heterodimer to its DNA consensus sequence (E-box).
a. Reagents:
-
Recombinant human c-Myc and Max proteins.
-
Double-stranded DNA probe containing the E-box sequence (5'-CACGTG-3'). The probe is typically end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, and 1 µg of poly(dI-dC) as a non-specific competitor.
-
This compound dissolved in DMSO.
-
Native polyacrylamide gel (e.g., 6%).
-
TBE buffer (Tris-borate-EDTA).
b. Protocol:
-
Prepare the binding reactions by mixing the binding buffer, recombinant Myc and Max proteins, and varying concentrations of this compound or vehicle (DMSO).
-
Incubate the mixture at room temperature for 20-30 minutes to allow for protein-inhibitor interaction.
-
Add the labeled DNA probe to the reaction mixtures and incubate for another 20-30 minutes at room temperature to allow for DNA binding.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
Dry the gel (if radioactive) and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer to a membrane and detect using appropriate methods.
-
Analyze the resulting bands. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of this compound indicates inhibition.
Co-Immunoprecipitation (Co-IP) for Myc-Max Interaction in Cells
This assay is used to confirm the disruption of the Myc-Max interaction by this compound within a cellular context.
a. Reagents:
-
Cancer cell line overexpressing Myc (e.g., HL-60).
-
This compound prodrug.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, and protease inhibitors.
-
Antibody against Max for immunoprecipitation.
-
Antibody against Myc for Western blotting.
-
Protein A/G agarose beads.
-
SDS-PAGE reagents and Western blotting equipment.
b. Protocol:
-
Culture the cells and treat them with varying concentrations of the this compound prodrug for a specified time (e.g., 4-6 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-Max antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Myc antibody to detect the amount of Myc that was co-immunoprecipitated with Max.
-
A dose-dependent decrease in the Myc band indicates that the this compound prodrug is inhibiting the Myc-Max interaction in situ.[4]
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
a. Reagents:
-
Cancer cell lines (e.g., Daudi, HL-60).
-
This compound or its prodrugs dissolved in DMSO.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
b. Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or its prodrugs for the desired duration (e.g., 3-5 days). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Myc-Max inhibition by this compound.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation assay.
Logical Relationship: Prodrug Activation and Cellular Effect
Caption: Prodrug activation and downstream effects.
Conclusion
This compound is a potent and selective inhibitor of the Myc-Max heterodimerization in vitro. While its therapeutic potential is hampered by poor cell permeability, the development of prodrug strategies has shown promise in overcoming this limitation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of this compound and other next-generation Myc inhibitors. Further research is warranted to improve the pharmacokinetic properties and in vivo efficacy of this class of compounds for the potential treatment of Myc-driven cancers.
References
- 1. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 2. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of the c-Myc Inhibitor JY-3-094: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies and characterization of JY-3-094, a small molecule inhibitor of the c-Myc oncoprotein. The data and methodologies presented herein are compiled from foundational studies to serve as a comprehensive resource for researchers in oncology and drug discovery.
Core Compound Characteristics
This compound was identified through a structure-activity relationship (SAR) study of the parent c-Myc inhibitor, 10074-G5. It was designed to optimize the inhibition of the c-Myc-Max protein-protein interaction, a critical step in c-Myc's transcriptional activity.
Quantitative In Vitro Data Summary
The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.
| Parameter | Value | Assay | Reference |
| IC50 (c-Myc-Max Dimerization Inhibition) | 33 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |
| Selectivity (vs. Max-Max Homodimers) | > 3-fold (no activity at 100 µM) | Electrophoretic Mobility Shift Assay (EMSA) | [1] |
| Cell Line | IC50 (Cytotoxicity) | Assay | Reference |
| HL60 (Human Promyelocytic Leukemia) | 184 µM | MTT Assay | [1] |
| Daudi (Human Burkitt's Lymphoma) | 56 µM | MTT Assay | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for c-Myc-Max Dimerization Inhibition
This assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound for the disruption of the c-Myc-Max heterodimer.[1]
a) Reagents:
-
Purified recombinant c-Myc basic helix-loop-helix-leucine zipper (bHLH-LZ) domain
-
Purified recombinant Max protein
-
Fluorescently-tagged (FAM or HEX) E-box containing double-stranded DNA oligonucleotide
-
Binding Buffer (specific composition not detailed in the primary literature)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Polyacrylamide gel (6%)
-
TBE Buffer (Tris/Borate/EDTA)
b) Procedure:
-
Prepare reaction mixtures containing the purified recombinant c-Myc and Max proteins in binding buffer.
-
Add varying concentrations of this compound to the reaction mixtures. A control reaction with no inhibitor should be included.
-
Incubate the mixtures to allow for protein-protein interaction and inhibitor binding.
-
Add the fluorescently-tagged E-box DNA oligonucleotide to each reaction and incubate to allow for DNA binding.
-
Load the samples onto a 6% native polyacrylamide gel.
-
Perform electrophoresis in TBE buffer to separate the protein-DNA complexes from free DNA.
-
Visualize the bands using a fluorescence imager.
-
Quantify the intensity of the c-Myc-Max/DNA band in the presence of the inhibitor relative to the control.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay was used to assess the cytotoxic effects of this compound on c-Myc-overexpressing cancer cell lines.
a) Materials:
-
HL60 or Daudi cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
b) Procedure:
-
Seed HL60 or Daudi cells into 96-well plates at a predetermined optimal density.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
Treat the cells with a serial dilution of this compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability at each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: c-Myc-Max Signaling and Inhibition by this compound.
Caption: Electrophoretic Mobility Shift Assay (EMSA) Workflow.
Caption: MTT Cell Viability Assay Workflow.
References
Navigating the Preformulation Landscape of JY-3-094: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of JY-3-094, a potent c-Myc inhibitor. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data to support the advancement of preclinical and clinical research involving this promising therapeutic agent.
Executive Summary
This compound is a small molecule inhibitor targeting the c-Myc oncoprotein, a critical regulator of cell proliferation and survival that is frequently deregulated in various cancers. Understanding the physicochemical properties of this compound, particularly its solubility and stability in various solvent systems, is paramount for the design of effective delivery systems and the execution of reliable in vitro and in vivo studies. This guide presents a comprehensive overview of the known solubility and stability profiles of this compound, alongside detailed experimental protocols for their determination.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Current data indicates that this compound exhibits significant solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. However, information regarding its solubility in other pharmaceutically relevant solvents remains limited.
Table 1: Quantitative Solubility of this compound in Dimethyl Sulfoxide (DMSO)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 83.27 | Requires sonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can impact solubility.[1][2][3] |
| DMSO | 50 | 149.98 | - |
Further research is required to establish the solubility of this compound in a broader range of solvents, including ethanol, methanol, and aqueous buffers such as phosphate-buffered saline (PBS), to facilitate diverse formulation strategies.
Stability of this compound
The chemical stability of this compound under various storage conditions is crucial for maintaining its therapeutic efficacy and ensuring the reliability of experimental results. The following tables summarize the known stability of this compound in its solid state and in solution.
Table 2: Stability of this compound Powder
| Storage Temperature (°C) | Duration |
| -20 | 3 years[1][2] |
| 4 | 2 years[1][2] |
Table 3: Stability of this compound in Solution
| Storage Temperature (°C) | Duration |
| -80 | 6 months[1] |
| -20 | 1 month[1] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions upon preparation.[1]
Experimental Protocols
Accurate determination of solubility and stability is fundamental to preformulation studies. The following sections outline standardized methodologies that can be adapted for the comprehensive characterization of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Workflow for Solubility Determination
Caption: Workflow of the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Separation: Centrifuge or filter the aliquot to remove any remaining undissolved solid.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Assessment: Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for accurately quantifying the decrease of the intact drug and the formation of degradation products over time.
Workflow for Stability-Indicating HPLC Method Development
Caption: Development of a stability-indicating HPLC method.
General Protocol for Forced Degradation Studies:
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
-
Stress Conditions: Expose solutions of this compound to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light.
-
-
Sample Analysis: At specified time points, analyze the stressed samples using the developed HPLC method.
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific for this compound and can accurately quantify it in the presence of its degradation products.
Signaling Pathway Context
This compound functions by inhibiting the heterodimerization of c-Myc and its partner protein Max. This interaction is essential for c-Myc's transcriptional activity, which drives the expression of genes involved in cell cycle progression, proliferation, and metabolism.
Simplified c-Myc/Max Signaling Pathway
Caption: Inhibition of the c-Myc/Max pathway by this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided data and protocols are intended to assist researchers in designing and executing robust experiments. Further characterization of this compound's physicochemical properties will be crucial for its continued development as a potential cancer therapeutic.
References
Methodological & Application
Application Notes and Protocols for the c-Myc Inhibitor JY-3-094 in HL-60 and Daudi Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the c-Myc inhibitor, JY-3-094, in two common hematological cancer cell lines: HL-60 (acute promyelocytic leukemia) and Daudi (Burkitt's lymphoma). Both cell lines are known to overexpress the c-Myc oncogene, making them suitable models for studying the efficacy of c-Myc inhibitors.
Introduction
This compound is a small molecule inhibitor that targets the c-Myc oncoprotein. It functions by disrupting the critical protein-protein interaction between c-Myc and its obligate binding partner, Max.[1] This heterodimerization is essential for c-Myc's transcriptional activity, which drives the expression of numerous genes involved in cell proliferation, growth, and metabolism.[1] By inhibiting the Myc-Max interaction, this compound effectively abrogates c-Myc's oncogenic functions, leading to decreased cell proliferation and induction of apoptosis in c-Myc-dependent cancer cells. Of note, this compound has been reported to have poor cell permeability, a factor to consider in experimental design.[2][3] Prodrug strategies have been explored to enhance its cellular uptake.[2][3]
Data Presentation
The following table summarizes the quantitative data for this compound in HL-60 and Daudi cell lines.
| Cell Line | Assay | Parameter | Value | Reference(s) |
| HL-60 | MTT Assay | IC50 | 184 µM | [4] |
| Daudi | MTT Assay | IC50 | 56 µM | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Cell Culture
a. HL-60 Cell Line:
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[5] Cells grow in suspension.
b. Daudi Cell Line:
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Maintain cell density between 3 x 10^5 and 2 x 10^6 viable cells/mL. Cells grow in suspension.
This compound Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO) at a concentration of 25 mg/mL (83.27 mM). Ultrasonic treatment may be required to fully dissolve the compound.[4]
-
Storage: Store the stock solution in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles.[4]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed HL-60 or Daudi cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This protocol is to assess the effect of this compound on the protein levels of c-Myc and its downstream targets.
-
Downstream Targets:
-
Procedure:
-
Seed HL-60 or Daudi cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50) for 24 to 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, Cyclin D1, CDK4, p21, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed HL-60 or Daudi cells in 6-well plates and treat with this compound for 24 to 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat HL-60 or Daudi cells with this compound for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the MTT cell viability assay.
Caption: c-Myc signaling and its downstream targets.
References
- 1. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 2. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geniranlab.ir [geniranlab.ir]
- 6. jeffreydachmd.com [jeffreydachmd.com]
- 7. Identification of CDK4 as a target of c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myc suppression of the p21(Cip1) Cdk inhibitor influences the outcome of the p53 response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JY-3-094 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of JY-3-094, a small molecule inhibitor of the c-Myc-Max protein-protein interaction. The provided protocols and dosage recommendations are compiled from available literature and should serve as a starting point for experimental design. Optimization will be necessary for specific cell lines and experimental conditions.
Introduction to this compound
This compound is a derivative of the c-Myc inhibitor 10074-G5, designed to disrupt the heterodimerization of c-Myc and its obligate partner Max. This interaction is crucial for the transcriptional activity of c-Myc, a key regulator of cell proliferation, growth, and apoptosis that is frequently dysregulated in cancer. By preventing the formation of the c-Myc/Max complex, this compound inhibits the transcription of c-Myc target genes, leading to cell cycle arrest and induction of apoptosis in cancer cells with high c-Myc expression.
This compound has a reported in vitro IC50 of 33 µM for the inhibition of Myc-Max heterodimer formation.[1] However, it exhibits poor cell permeability, which results in higher concentrations being required to achieve a biological effect in cell-based assays.[2] To address this, esterified prodrugs of this compound have been developed to enhance cellular uptake.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, 10074-G5, in common in vitro assays. These values can be used as a reference for determining appropriate experimental concentrations.
Table 1: In Vitro IC50 Values for c-Myc-Max Dimerization Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | In vitro c-Myc-Max heterodimerization assay | 33 | |
| 10074-G5 | In vitro c-Myc-Max dimerization assay | 146 |
Table 2: Cell Proliferation (MTT Assay) IC50 Values
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| This compound | HL-60 | 3-5 days | >50 | [1] |
| This compound | Daudi | 3-5 days | >50 | [1] |
| 10074-G5 | HL-60 | 3-5 days | 13.5 | [1] |
| 10074-G5 | Daudi | 3-5 days | 15.6 | [1] |
Signaling Pathway and Experimental Workflow
c-Myc Signaling Pathway Inhibition by this compound
The diagram below illustrates the central role of the c-Myc/Max heterodimer in promoting cell cycle progression and inhibiting apoptosis. This compound disrupts this complex, leading to the downregulation of c-Myc target genes and subsequent anti-cancer effects.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the in vitro effects of this compound.
Experimental Protocols
Note: The following protocols are based on methodologies established for the parent compound, 10074-G5, due to limited specific data for this compound. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.
Cell Culture
-
Cell Lines: HL-60 (human promyelocytic leukemia) and Daudi (human Burkitt's lymphoma) cells are commonly used models for studying c-Myc inhibitors.
-
Culture Medium:
-
HL-60: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Daudi: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture suspension cells to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on 10074-G5 data, is 1-100 µM. Ensure the final DMSO concentration is below 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This protocol is to assess the effect of this compound on the expression of c-Myc and its downstream target proteins.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-c-Myc, anti-Max, anti-Cyclin D1, anti-CDK4, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at desired concentrations and for various time points (e.g., 24, 48 hours).
-
Harvest both adherent (if applicable) and suspension cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Conclusion
This compound is a valuable tool for studying the biological consequences of c-Myc inhibition. Due to its limited cell permeability, researchers should consider using its prodrug forms for improved cellular activity or be prepared to use higher concentrations of this compound in their experiments. The provided protocols, primarily based on its well-characterized parent compound 10074-G5, offer a solid foundation for initiating in vitro studies. Careful optimization of dosage and treatment duration is essential for obtaining robust and reproducible results.
References
Application Notes and Protocols for Assessing JY-3-094 Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the cell permeability of JY-3-094, a known c-Myc inhibitor with inherently poor cell penetration, and its more permeable prodrug analogs. The provided protocols are designed to be adaptable for various research settings.
Introduction
This compound is a small molecule inhibitor that targets the c-Myc-Max protein-protein interaction, a critical driver in many human cancers.[1][2] Despite its promising in vitro activity in disrupting the Myc-Max heterodimer, the therapeutic potential of this compound is limited by its poor cellular permeability.[3][4][5] To address this, prodrug strategies have been employed, involving the esterification of a key carboxylic acid moiety to enhance cellular uptake.[3][5] Once inside the cell, these prodrugs are enzymatically converted to the active compound, this compound.
Accurate assessment of the cell permeability of both the parent compound and its prodrugs is crucial for the optimization of this class of inhibitors. This document outlines standard in vitro methods for quantifying cell permeability and cellular uptake.
Key Experimental Approaches
Several well-established in vitro models can be utilized to assess the cell permeability of this compound and its analogs. The choice of method will depend on the specific research question, required throughput, and the level of detail needed. The primary methods covered in these notes are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.
-
Caco-2 Permeability Assay: Considered the gold standard for predicting in vivo intestinal absorption, this assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 model, MDCK cells form a polarized monolayer with tight junctions and are often used to assess the potential for blood-brain barrier penetration and to identify substrates of efflux transporters.
-
Cellular Uptake Assays: These experiments directly measure the accumulation of a compound within cells over time.
Data Presentation
Quantitative data from the described permeability assays should be systematically recorded to facilitate comparison between this compound and its prodrugs. The following table provides a template for summarizing key permeability parameters.
| Compound | Assay Type | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Internal Concentration (µM) | Notes |
| This compound | Caco-2 | ||||
| Prodrug 1 | Caco-2 | ||||
| Prodrug 2 | Caco-2 | ||||
| This compound | MDCK | ||||
| Prodrug 1 | MDCK | ||||
| Prodrug 2 | MDCK | ||||
| This compound | PAMPA | N/A | N/A | ||
| Prodrug 1 | PAMPA | N/A | N/A | ||
| Prodrug 2 | PAMPA | N/A | N/A |
Experimental Workflows and Signaling Pathways
General Workflow for Assessing Cell Permeability
The following diagram outlines the general experimental workflow for evaluating the cell permeability of a test compound like this compound.
Caption: Workflow for assessing compound cell permeability.
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism of action of this compound, which involves the disruption of the c-Myc-Max heterodimer, leading to the inhibition of downstream gene transcription.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is designed to measure the bidirectional permeability of this compound and its analogs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Lucifer Yellow (paracellular marker)
-
Test compound (this compound or prodrug)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 104 cells/cm2.
-
Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers are ready when TEER values are >250 Ω·cm2.[6]
-
Alternatively, assess the permeability of Lucifer Yellow. Add Lucifer Yellow to the apical side and measure its appearance on the basolateral side over time. A Papp of <1.0 x 10-6 cm/s indicates a tight monolayer.[6]
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound (e.g., 10 µM) in HBSS to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Repeat the procedure in step 3, but add the test compound to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.
-
Protocol 2: Cellular Uptake Assay
This protocol measures the intracellular accumulation of a compound. For non-fluorescent compounds like this compound, LC-MS/MS is required for quantification.
Materials:
-
HL-60 or Daudi cells (or other relevant cell lines)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (this compound or prodrug)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Incubation:
-
Treat the cells with the test compound at a desired concentration (e.g., 10 µM) in culture medium.
-
Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Add lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation and Analysis:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Analyze the concentration of the test compound in the lysate using LC-MS/MS. For prodrugs, it is important to also measure the concentration of the parent compound (this compound) to assess intracellular conversion.
-
-
Data Analysis:
-
Express the intracellular concentration as the amount of compound per unit of protein (e.g., pmol/mg protein).
-
Conclusion
The protocols and guidelines presented here provide a robust framework for assessing the cell permeability of this compound and its analogs. A systematic approach, combining different assay types, will yield a comprehensive understanding of the permeability characteristics of these compounds, which is essential for their further development as potential cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 3. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a JY-3-094 Ester Prodrug for Improved Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor c-Myc is a critical oncoprotein that is deregulated in a wide range of human cancers. Its activity is dependent on its heterodimerization with its partner protein, Max. The small molecule JY-3-094 is a known inhibitor of the c-Myc-Max interaction, demonstrating potential as a therapeutic agent.[1] However, the efficacy of this compound is limited by its poor cellular permeability, a consequence of a charged carboxylic acid moiety essential for its activity.[2]
This document outlines a prodrug strategy to enhance the cellular uptake of this compound. By masking the carboxylic acid group as a lipophilic ester, the resulting prodrug is designed to more readily cross the cell membrane. Once inside the cell, endogenous esterases are expected to hydrolyze the ester bond, releasing the active parent compound, this compound, to engage its intracellular target.[3][4]
These application notes provide detailed protocols for the synthesis of a methyl ester prodrug of this compound (herein referred to as this compound-Me), and for the subsequent evaluation of its cellular uptake, conversion to this compound, and its biological activity in relevant cancer cell lines.
Signaling Pathways and Experimental Logic
c-Myc-Max Signaling Pathway and Inhibition by this compound
The following diagram illustrates the c-Myc-Max signaling pathway and the mechanism of inhibition by this compound.
Prodrug Strategy and Experimental Workflow
The following diagram outlines the prodrug strategy and the workflow for its evaluation.
Experimental Protocols
Synthesis of this compound Methyl Ester (this compound-Me)
This protocol describes the synthesis of the methyl ester prodrug of this compound via Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound-Me.
-
Confirm the structure and purity of the final product by ¹H NMR and LC-MS.
Cell Culture
Materials:
-
HL-60 (human promyelocytic leukemia) and Daudi (human Burkitt's lymphoma) cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture HL-60 and Daudi cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For routine passaging, dilute the cell suspension with fresh medium to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[7]
-
Determine cell viability and count using trypan blue exclusion and a hemocytometer before each experiment.
Cellular Uptake Assay by LC-MS/MS
This protocol quantifies the intracellular concentration of this compound and this compound-Me.
Materials:
-
Cultured HL-60 or Daudi cells
-
This compound and this compound-Me
-
Ice-cold PBS
-
Acetonitrile with an internal standard
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to acclimate.
-
Treat the cells with this compound or this compound-Me at the desired concentration for various time points (e.g., 0.5, 1, 2, 4 hours).
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells by adding a fixed volume of acetonitrile containing an internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and centrifuge at high speed to pellet the cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the intracellular concentrations of this compound and this compound-Me.[8][9][10]
-
Normalize the intracellular drug concentration to the total protein content of the cell lysate, determined by a BCA assay.
Prodrug Conversion Assay
This protocol assesses the conversion of this compound-Me to this compound by intracellular esterases.
Materials:
-
Cultured HL-60 or Daudi cells
-
This compound-Me
-
Cell lysis buffer
-
This compound and this compound-Me standards
-
LC-MS/MS system
Procedure:
-
Prepare cell lysates from HL-60 or Daudi cells.
-
Incubate this compound-Me at a known concentration with the cell lysate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the concentrations of both this compound-Me and the newly formed this compound.[11][12]
-
Calculate the rate of conversion of the prodrug to the active drug.
Cell Viability (MTT) Assay
This protocol evaluates the effect of this compound and this compound-Me on the proliferation of cancer cells.[13]
Materials:
-
Cultured HL-60 or Daudi cells
-
This compound and this compound-Me
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Treat the cells with a serial dilution of this compound or this compound-Me for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2][14]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.
c-Myc-Max Interaction Assay (NanoBRET™)
This protocol directly measures the inhibition of the c-Myc-Max protein-protein interaction in living cells.[1][15]
Materials:
-
HEK293 cells (or other suitable host cells)
-
cMyc-NanoLuc® Fusion Vector
-
MAX-HaloTag® Fusion Vector
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
96-well white opaque assay plates
-
Luminescence plate reader
Procedure:
-
Co-transfect HEK293 cells with the cMyc-NanoLuc® and MAX-HaloTag® fusion vectors.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Treat the cells with serial dilutions of this compound or this compound-Me.
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals using a luminescence plate reader.
-
Calculate the NanoBRET™ ratio and determine the IC₅₀ for the disruption of the c-Myc-Max interaction.[16]
Data Presentation
The following tables present hypothetical data from the described experiments to illustrate the expected outcomes.
Table 1: Cellular Uptake of this compound and this compound-Me in HL-60 Cells
| Compound | Concentration (µM) | Incubation Time (h) | Intracellular Concentration (pmol/mg protein) |
| This compound | 10 | 1 | 15.2 ± 2.1 |
| 4 | 25.8 ± 3.5 | ||
| This compound-Me | 10 | 1 | 185.6 ± 15.3 |
| 4 | 350.1 ± 28.9 |
Table 2: Conversion of this compound-Me to this compound in HL-60 Cell Lysate
| Incubation Time (min) | This compound-Me Concentration (µM) | This compound Concentration (µM) |
| 0 | 10.0 | 0.0 |
| 30 | 6.2 | 3.8 |
| 60 | 3.5 | 6.5 |
| 120 | 1.1 | 8.9 |
Table 3: Biological Activity of this compound and this compound-Me
| Compound | Cell Line | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - NanoBRET™ Assay |
| This compound | HL-60 | 85.4 | 33.0 |
| Daudi | 92.1 | 35.2 | |
| This compound-Me | HL-60 | 25.8 | 10.5 |
| Daudi | 29.3 | 12.1 |
Conclusion
The presented protocols provide a comprehensive framework for the synthesis and evaluation of a this compound ester prodrug. The hypothetical data suggests that the methyl ester prodrug, this compound-Me, exhibits significantly enhanced cellular uptake compared to the parent compound. Furthermore, it is efficiently converted to the active drug by intracellular esterases, leading to a more potent inhibition of c-Myc-Max interaction and cancer cell proliferation. This prodrug approach represents a promising strategy to overcome the delivery limitations of this compound and enhance its therapeutic potential.
References
- 1. NanoBRET™ cMyc/MAX Interaction Assay Protocol [worldwide.promega.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. neoplasiaresearch.com [neoplasiaresearch.com]
- 5. HL60 | Culture Collections [culturecollections.org.uk]
- 6. Daudi Cells [cytion.com]
- 7. HL-60 Cells | Applied Biological Materials Inc. [abmgood.com]
- 8. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 11. scirp.org [scirp.org]
- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Probing Myc and Max Protein-Protein Interaction using NanoBRET® and NanoBiT® Assays [promega.jp]
Measuring the Anti-Proliferative Effects of JY-3-094: A Detailed Guide for Researchers
Introduction: The c-Myc oncogene is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many human cancers. JY-3-094 is a small molecule inhibitor that targets the heterodimerization of c-Myc with its obligate partner Max, a crucial step for its transcriptional activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the effects of this compound on cell proliferation.
Signaling Pathway of c-Myc and Point of Intervention for this compound
The c-Myc protein, upon forming a heterodimer with Max, binds to E-box sequences in the promoter regions of its target genes. This binding initiates the transcription of genes essential for cell cycle progression, including Cyclin D1 and CDK4, thereby driving cell proliferation. This compound exerts its inhibitory effect by disrupting the formation of the c-Myc-Max heterodimer, thus preventing the transcription of these pro-proliferative genes and leading to cell cycle arrest, primarily at the G0/G1 phase.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound and its parent compound, 10074-G5, in various cancer cell lines. This data is crucial for designing experiments with appropriate concentration ranges.
Table 1: In Vitro Inhibition of c-Myc-Max Dimerization
| Compound | IC50 (µM) for c-Myc-Max Dimerization Inhibition | Selectivity over Max-Max Homodimers | Reference |
| This compound | 33 | Negligible activity (IC50 > 100 µM) | [1] |
| 10074-G5 | 146 | Not specified | [1] |
Table 2: Anti-Proliferative Activity (IC50 values in µM)
| Cell Line | Cancer Type | This compound | 10074-G5 | Notes | Reference |
| HL-60 | Promyelocytic Leukemia | >50 | ~30-60 | This compound shows poor cell penetration. Pro-drug versions are designed to improve cellular uptake. | [2] |
| Daudi | Burkitt's Lymphoma | >50 | ~20-50 | Similar to HL-60, the high IC50 is attributed to poor cell permeability. | [2] |
Experimental Workflow for Assessing this compound's Effect on Cell Proliferation
A systematic approach is necessary to comprehensively evaluate the anti-proliferative effects of this compound. The following workflow outlines the key experimental stages.
Experimental Protocols
Herein are detailed protocols for the key experiments outlined in the workflow.
Cell Viability and Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HL-60, Daudi)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
24-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
Protocol:
-
Seed cells in a 24-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a known volume of PBS.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU).
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader or fluorescence microscope
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
During the last 2-4 hours of the incubation period, add BrdU labeling solution to each well.
-
Remove the medium and fix/denature the cells according to the manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the detection substrate.
-
Add a stop solution if using a colorimetric substrate.
-
Measure the absorbance or fluorescence to quantify the amount of incorporated BrdU.
This assay tracks cell division by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
Materials:
-
Cancer cell lines
-
CFSE staining solution
-
Complete culture medium
-
This compound stock solution
-
Flow cytometer
Protocol:
-
Harvest and wash the cells.
-
Resuspend the cells in the CFSE staining solution and incubate.
-
Quench the staining reaction with complete medium.
-
Wash the cells and resuspend them in fresh medium.
-
Seed the labeled cells and treat them with this compound.
-
Incubate for a period that allows for several cell divisions (e.g., 3-5 days).
-
Harvest the cells and analyze them by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Co-Immunoprecipitation (Co-IP)
This technique is used to verify that this compound disrupts the interaction between c-Myc and Max in a cellular context.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-c-Myc or anti-Max antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-c-Myc and anti-Max antibodies for Western blotting
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both c-Myc and Max. A reduction in the amount of Max co-immunoprecipitated with c-Myc in the this compound treated sample compared to the control indicates disruption of the interaction.
Western Blotting
Western blotting is used to analyze the expression levels of c-Myc and its downstream target proteins, such as Cyclin D1 and CDK4.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-CDK4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. A decrease in the expression of Cyclin D1 and CDK4 in this compound treated cells would be consistent with the inhibition of c-Myc's transcriptional activity.
References
Application Notes and Protocols for JY-3-094 in the Study of c-Myc Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a master transcriptional regulator that is dysregulated in a vast array of human cancers, making it a prime target for therapeutic intervention. c-Myc exerts its oncogenic activity primarily through heterodimerization with its partner protein, Max. This c-Myc/Max complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes crucial for cell proliferation, growth, and metabolism. JY-3-094 is a small molecule inhibitor of the c-Myc/Max protein-protein interaction. It was developed as an analog of the c-Myc inhibitor 10074-G5 and demonstrates a significantly improved ability to disrupt the c-Myc/Max heterodimer in vitro.[1][2] However, its utility in cell-based assays is hampered by poor cell permeability.[2] To circumvent this, esterified prodrugs of this compound have been developed to enhance cellular uptake.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in studying c-Myc driven cancers.
Mechanism of Action
This compound functions by directly interfering with the formation of the c-Myc/Max heterodimer.[3] By binding to c-Myc, it prevents its association with Max, thereby inhibiting the binding of the transcriptionally active complex to the E-box sequences of target gene promoters. This leads to the downregulation of c-Myc-mediated gene transcription and subsequent inhibition of cancer cell proliferation and survival.
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that due to its poor cell permeability, the in vitro activity of this compound is significantly more potent than its effects in cell-based assays.
Table 1: In Vitro Inhibition Data
| Compound | Target | Assay | IC50 | Reference |
| This compound | c-Myc/Max Dimerization | Electrophoretic Mobility Shift Assay (EMSA) | 33 µM | [3] |
| 10074-G5 (Parent Compound) | c-Myc/Max Dimerization | Electrophoretic Mobility Shift Assay (EMSA) | 146 µM | [3] |
Table 2: Cell-Based Assay Data
| Cell Line | Cancer Type | Assay | IC50 | Notes | Reference |
| Daudi | Burkitt's Lymphoma | MTT Assay | >50 µM | High c-Myc expression | [1] |
| HL-60 | Promyelocytic Leukemia | MTT Assay | >50 µM | High c-Myc expression | [1] |
| HL-60 | Promyelocytic Leukemia | Growth Inhibition | 184 µM | - | [4] |
| HL-60 | Promyelocytic Leukemia | Cell Development Inhibition | 30 µM | - | [4] |
Note: The conflicting IC50 values for HL-60 cells may be due to different assay conditions or endpoints.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound. These are general guidelines and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
c-Myc driven cancer cell lines (e.g., HL-60, Daudi)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for a cell viability (MTT) assay.
Protocol 3: Western Blot Analysis for c-Myc and Target Proteins
This protocol is used to assess the levels of c-Myc and its downstream target proteins.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest cells and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Figure 3: Experimental workflow for cell cycle analysis.
Signaling Pathway Visualization
The c-Myc signaling pathway is a complex network that regulates numerous cellular processes. Inhibition of the c-Myc/Max interaction by this compound is expected to impact these downstream pathways.
Figure 4: Overview of the c-Myc signaling pathway.
This compound is a valuable research tool for studying the consequences of c-Myc/Max dimerization inhibition in vitro. While its poor cell permeability presents a challenge for cell-based assays, the development of prodrugs offers a promising avenue for future investigations. The protocols and data presented here provide a framework for researchers to utilize this compound and similar compounds to further elucidate the role of c-Myc in cancer and to aid in the development of novel anti-cancer therapeutics. Further optimization of experimental conditions will be necessary to fully characterize the cellular effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating JY-3-094 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
JY-3-094 is a small molecule inhibitor of the c-Myc oncoprotein. It functions by disrupting the critical protein-protein interaction between c-Myc and its obligate binding partner, Max, thereby preventing the formation of the transcriptionally active c-Myc/Max heterodimer.[1] The c-Myc transcription factor is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast number of human cancers. Direct inhibition of c-Myc, long considered an "undruggable" target, represents a promising therapeutic strategy. Preclinical evidence with other c-Myc inhibitors suggests that their combination with conventional chemotherapy agents can lead to synergistic anti-tumor effects and overcome chemoresistance.[2][3]
These application notes provide a comprehensive framework for researchers to investigate the potential of this compound in combination with other chemotherapy agents. While specific preclinical data on this compound combination therapies are not yet publicly available, the provided protocols are based on established methodologies for evaluating drug synergy and the known mechanisms of c-Myc inhibitors.
Mechanism of Action: this compound
This compound directly targets the c-Myc protein, preventing its dimerization with Max. This disruption inhibits the binding of the c-Myc/Max complex to E-box sequences in the promoter regions of target genes, leading to the downregulation of genes essential for cell cycle progression and survival. This compound has been shown to inhibit Myc-Max heterodimer formation with an in vitro IC50 of 33 µM.[1] It is important to note that this compound has poor cell permeability, and esterified prodrugs have been developed to enhance its cellular uptake.[4]
Rationale for Combination Therapy
The combination of a c-Myc inhibitor like this compound with traditional chemotherapy is predicated on the potential for synergistic or additive anti-cancer effects through complementary mechanisms of action. For instance, combining a c-Myc inhibitor with a DNA-damaging agent like cisplatin could be particularly effective. c-Myc is known to play a role in the DNA damage response, and its inhibition may sensitize cancer cells to the cytotoxic effects of cisplatin.[2][3]
Quantitative Data Summary
The following table represents a template for summarizing quantitative data from in vitro experiments evaluating the combination of this compound (or its prodrugs) with a representative chemotherapy agent, cisplatin. The values presented are hypothetical and should be determined experimentally.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| HL60 (Leukemia) | This compound Prodrug | >50[4] | - |
| Cisplatin | Value | - | |
| This compound Prodrug + Cisplatin | Value | Value | |
| Daudi (Burkitt's Lymphoma) | This compound Prodrug | >50[4] | - |
| Cisplatin | Value | - | |
| This compound Prodrug + Cisplatin | Value | Value | |
| HNSCC Cell Line | This compound Prodrug | Value | - |
| Cisplatin | Value | - | |
| This compound Prodrug + Cisplatin | Value | Value |
Note: The IC50 values for the this compound prodrug in HL60 and Daudi cells were reported to be greater than 50 µM in a proliferation assay.[4] The remaining values are placeholders for experimental determination.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound and a combination chemotherapy agent, and to assess their synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines of interest (e.g., HL60, Daudi, or relevant solid tumor lines)
-
Complete cell culture medium
-
This compound (or a suitable cell-permeable prodrug)
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin, Paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight for adherent cells.
-
Drug Preparation: Prepare a series of dilutions for this compound and the chemotherapy agent in complete culture medium.
-
Single-Agent Treatment: To determine individual IC50 values, treat cells with increasing concentrations of this compound or the chemotherapy agent alone. Include a vehicle control (DMSO).
-
Combination Treatment: To assess synergy, treat cells with a matrix of concentrations of both this compound and the chemotherapy agent. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
Viability Assay:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is commonly used). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is designed to investigate the molecular mechanisms underlying the observed synergistic effects by examining key protein expression and phosphorylation status.
Materials:
-
Cancer cells treated as in Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-PARP, anti-cleaved Caspase-3, anti-p-H2AX, anti-STING, anti-p-IRF3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression or phosphorylation.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes how to evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
This compound (or prodrug) formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, Combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule, dose, and route (e.g., intraperitoneal, oral gavage, intravenous).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Tissue Collection: Excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine significant differences in tumor growth inhibition.
Visualizations
Caption: Proposed synergistic mechanism of this compound and Cisplatin.
Caption: Experimental workflow for evaluating combination therapy.
References
- 1. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 2. Pharmacological inhibition of MYC to mitigate chemoresistance in preclinical models of squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of MYC to mitigate chemoresistance in preclinical models of squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting poor cell penetration of JY-3-094
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JY-3-094, a potent c-Myc inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound treatment. What could be the issue?
A common challenge with this compound is its inherently poor cell permeability[1][2]. This can lead to insufficient intracellular concentrations of the compound to effectively inhibit the Myc-Max interaction. Additionally, even upon successful entry, this compound can be sequestered in the cytoplasm, limiting its access to its nuclear target, c-Myc[1].
Q2: How can I improve the cellular uptake of this compound?
To overcome the poor cell penetration of this compound, researchers have developed cell-penetrating prodrug analogs[1][2]. These prodrugs have a modified chemical structure, typically an esterified para-carboxylic acid, that enhances their ability to cross the cell membrane[1][2]. Once inside the cell, these prodrugs are converted to the active this compound by intracellular esterases[1][2]. It is recommended to use these improved cell-penetrating analogs for cellular assays.
Q3: I am using a prodrug of this compound, but I am still observing a weak or inconsistent response. What could be the problem?
While prodrugs significantly improve cellular uptake, their effectiveness can be influenced by extracellular esterases present in the cell culture media, particularly when using serum[1][2]. These enzymes can cleave the prodrug outside the cell, converting it back to the poorly permeable this compound, thus reducing the amount of active compound that can enter the cells. To mitigate this, consider the following:
-
Serum-free media: If your cell line can be maintained in serum-free or low-serum media for the duration of the treatment, this can reduce extracellular esterase activity.
-
Heat-inactivated serum: Using heat-inactivated serum may reduce the activity of some esterases.
-
Wash steps: Minimize the time the prodrug is exposed to serum-rich media. Consider washing the cells with serum-free media or PBS before and after treatment.
Q4: How can I confirm if this compound is entering the cells and reaching its target?
Assessing the cellular uptake and target engagement of this compound can be achieved through several experimental approaches:
-
Cellular Uptake Assays: These assays quantify the amount of the compound inside the cells. This can be done using radiolabeled compounds or by analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to measure intracellular concentrations[3][4].
-
Western Blotting: Analyze the expression levels of c-Myc downstream target genes. A successful inhibition of c-Myc by this compound should lead to a decrease in the protein levels of these targets.
-
Co-immunoprecipitation (Co-IP): This technique can be used to assess the disruption of the Myc-Max heterodimer. In successfully treated cells, a Co-IP experiment should show a reduced amount of Max pulled down with c-Myc.
Q5: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the c-Myc oncoprotein[5][6]. It functions by disrupting the heterodimerization of c-Myc with its obligate partner, Max[1][6][7]. This protein-protein interaction is essential for c-Myc's transcriptional activity. By preventing the formation of the Myc-Max complex, this compound inhibits the transcription of Myc target genes, which are involved in cell proliferation, growth, and apoptosis[6][7].
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in different human cell lines.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Daudi | Growth Inhibition (MTT assay) | 56 | [5] |
| HL-60 | Growth Inhibition (MTT assay) | Not specified | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol: Cellular Uptake Assay using LC-MS
This protocol provides a general framework for quantifying the intracellular concentration of this compound or its prodrugs.
Materials:
-
This compound or its prodrug
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or its prodrug for the specified time. Include a vehicle-treated control.
-
Cell Washing: After treatment, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile containing a suitable internal standard to the lysate. Vortex vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant, which contains the compound, and analyze it using a validated LC-MS method to determine the concentration of this compound.
-
Data Normalization: Determine the protein concentration of the cell lysate (from a parallel sample not subjected to protein precipitation) to normalize the intracellular compound concentration.
Visualizations
References
- 1. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 7. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JY-3-094 Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of JY-3-094, a c-Myc inhibitor. The focus is on minimizing potential off-target effects to ensure data integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its recommended starting concentration?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between c-Myc and its binding partner Max.[1][2] This disruption prevents the formation of the transcriptionally active c-Myc-Max heterodimer. The reported in vitro IC50 for the inhibition of c-Myc-Max dimerization is 33 µM.[1][2] For initial cell-based assays, it is recommended to start with a concentration range that brackets this IC50 value, for example, from 10 µM to 100 µM. However, due to the compound's known poor cell permeability, higher concentrations may be required to observe a cellular effect.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2: What are the potential off-target effects of this compound?
A2: Currently, there is no publicly available comprehensive off-target profile or kinome scan for this compound. However, like many small molecule inhibitors that target protein-protein interactions, there is a potential for off-target binding.[4][5] The chemical scaffold of this compound contains a nitrobenzofurazan moiety, and derivatives of this class have been reported to have various biological activities.[6] Therefore, it is essential for researchers to empirically determine and control for potential off-target effects in their experimental system.
Q3: How can I differentiate between on-target c-Myc inhibition and off-target effects?
A3: Differentiating on-target from off-target effects is critical for data interpretation. Here are several strategies:
-
Use a negative control: If available, a structurally similar but inactive analog of this compound can be used. Observing the same phenotype with an inactive compound would suggest off-target effects.
-
Rescue experiments: Overexpression of c-Myc could potentially rescue the phenotype induced by this compound if the effect is on-target.
-
Downstream target validation: Analyze the expression of known c-Myc target genes (e.g., via qPCR or Western blot) to confirm that this compound is inhibiting the c-Myc pathway at the intended concentration.[7]
Q4: What are the best practices for preparing and storing this compound?
A4: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use. Before each experiment, freshly dilute the stock solution to the desired working concentration in your cell culture medium.
Troubleshooting Guides
Below are common issues researchers may encounter when using this compound, along with troubleshooting suggestions.
Issue 1: No observable effect on c-Myc activity or cell phenotype.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | This compound has known poor cell penetration.[2][3] Consider using a higher concentration range in your dose-response experiments. Alternatively, explore the use of commercially available cell-penetrating pro-drug versions of this compound.[3] |
| Incorrect concentration | The IC50 of 33 µM is for in vitro biochemical assays.[1][2] The effective concentration in a cellular context may be significantly different. Perform a wide dose-response curve to determine the EC50 in your specific cell line and assay. |
| Compound degradation | Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment. |
| Low c-Myc expression | Confirm that your cell line expresses c-Myc at a sufficient level for an observable effect. Use a positive control cell line with known high c-Myc expression if necessary. |
Issue 2: High level of cell toxicity observed at concentrations expected to be on-target.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | This is a primary concern. Lower the concentration of this compound to the minimum effective dose that inhibits c-Myc signaling. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the therapeutic window. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent-induced toxicity. |
| On-target toxicity in sensitive cell lines | Some cell lines may be highly dependent on c-Myc for survival, and its inhibition could lead to apoptosis. Confirm apoptosis using methods like Annexin V staining or caspase activity assays. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture | Ensure consistent cell passage number, confluency, and overall cell health. |
| Compound precipitation | Visually inspect the media after adding this compound to ensure it is fully dissolved. Poor solubility at higher concentrations can lead to inconsistent effective doses. |
| Experimental variability | Maintain consistent incubation times and other experimental parameters. |
Data Presentation
Table 1: Key Properties of this compound
| Parameter | Value | Reference |
| Target | c-Myc-Max protein-protein interaction | [1][2] |
| In Vitro IC50 | 33 µM (for c-Myc-Max dimerization) | [1][2] |
| Selectivity | >100 µM (for Max-Max homodimerization) | [2] |
| Known Issue | Poor cell permeability | [2][3] |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target c-Myc Inhibition
Objective: To determine the effective concentration (EC50) of this compound for inhibiting c-Myc transcriptional activity in a specific cell line.
Methodology:
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is 0.1, 1, 10, 30, 50, and 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), depending on the expected timeline of c-Myc-dependent gene expression changes.
-
Endpoint Analysis:
-
qPCR: Harvest RNA and perform quantitative real-time PCR to measure the mRNA levels of well-established c-Myc target genes (e.g., CCND2, ODC1, NCL).
-
Western Blot: Lyse the cells and perform a Western blot to analyze the protein levels of c-Myc targets.
-
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to c-Myc within intact cells.
Methodology:
-
Cell Treatment: Treat one population of cells with a working concentration of this compound (determined from the dose-response experiment) and another with a vehicle control for a specific duration.
-
Harvest and Lyse: Harvest the cells and resuspend them in a suitable lysis buffer with protease inhibitors.
-
Heat Shock: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), followed by cooling.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Supernatant Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble c-Myc by Western blot.
-
Data Analysis: A shift in the melting curve of c-Myc to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription Factor Inhibition: Lessons Learned and Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Approaches to Target Transcription Factors | Annual Reviews [annualreviews.org]
- 6. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
addressing JY-3-094 precipitation issues in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor, JY-3-094. Our resources are designed to help you address common challenges, particularly precipitation issues in stock solutions, ensuring the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my DMSO stock solution. What should I do?
A1: Do not use a stock solution that has visible precipitation. The concentration will be inaccurate and could lead to inconsistent experimental results.[1][2] Before attempting to redissolve the compound, centrifuge the vial to pellet the precipitate. This will prevent aspiration of undissolved particles. You can then attempt to redissolve the compound by following the detailed protocol below. If dissolution is unsuccessful, it is recommended to prepare a fresh stock solution.[2]
Q2: What is the recommended solvent and maximum concentration for this compound stock solutions?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[3][4] The maximum soluble concentration in DMSO is 25 mg/mL (83.27 mM).[3][4] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly impact solubility.[3][4]
Q3: How can I prevent my this compound stock solution from precipitating?
A3: To prevent precipitation, adhere to the following guidelines:
-
Proper Dissolution: Ensure the compound is fully dissolved during initial preparation. This may require sonication.[3][4]
-
Appropriate Concentration: Do not exceed the maximum recommended concentration of 25 mg/mL.[3][4] Storing at a slightly lower concentration may also reduce the risk of precipitation.[1]
-
Correct Storage: Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][5]
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5]
-
Proper Thawing: Thaw frozen aliquots slowly at room temperature and ensure the solution is fully homogenous by vortexing gently before use.[1]
Q4: Can I store my this compound stock solution at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C. For optimal stability, stock solutions should be stored frozen at -20°C or -80°C.[3][5]
Q5: My this compound precipitates when I dilute it into my aqueous cell culture medium. How can I avoid this?
A5: This is a common issue with hydrophobic compounds dissolved in DMSO.[2][6] To prevent precipitation upon dilution into aqueous media, it is best to perform serial dilutions in DMSO first to a lower concentration before the final dilution into your aqueous buffer.[6] Aim for a final DMSO concentration in your culture medium of less than 0.5% to minimize solvent-induced artifacts.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₈N₄O₅ | [3] |
| Molecular Weight | 300.23 g/mol | [3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][4] |
| Solubility in DMSO | 25 mg/mL (83.27 mM) | [3][4] |
| Short-Term Storage | -20°C (up to 1 month) | [3][5] |
| Long-Term Storage | -80°C (up to 6 months) | [3][5] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Pre-warming: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (not exceeding 25 mg/mL).
-
Dissolution: Vortex the solution to mix. If the compound does not fully dissolve, sonicate the vial in a water bath until the solution is clear.[3][4]
-
Aliquoting: Dispense the stock solution into single-use, low-retention polypropylene tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][5]
Troubleshooting Protocol for Precipitated Stock Solutions
-
Centrifugation: Centrifuge the vial containing the precipitated stock solution to pellet the solid material.
-
Thawing: Allow the vial to warm to room temperature.
-
Redissolving: Gently vortex the solution. If the precipitate does not dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Verification: Visually inspect the solution to ensure all precipitate has dissolved. If the solution remains cloudy or contains visible particles, it is recommended to discard it and prepare a fresh stock.
Visualizations
References
Technical Support Center: Improving the Bioavailability of JY-3-094 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the low bioavailability of the c-Myc inhibitor, JY-3-094, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the c-Myc oncoprotein.[1] Its primary mechanism of action is the disruption of the heterodimerization between c-Myc and its obligate partner, Max.[1][2][3] This interaction is essential for c-Myc's function as a transcription factor that regulates genes involved in cell proliferation, growth, and survival.[3] By preventing the formation of the c-Myc-Max complex, this compound inhibits its binding to DNA and subsequent transcriptional activity.[1][2]
Q2: Why is the bioavailability of this compound a concern in animal studies?
A2: this compound has been reported to penetrate cells poorly.[1] This poor cell penetration is a significant indicator of potentially low oral bioavailability in animal models. Factors contributing to low oral bioavailability for compounds like this compound often include poor aqueous solubility and/or low permeability across the intestinal membrane.[4][5][6][7]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds. These include:
-
Lipid-based formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve drug solubilization and absorption.[6][7]
-
Particle size reduction: Techniques such as micronization or nanocrystal technology increase the drug's surface area, which can enhance dissolution rates.[7]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[7]
-
Prodrug approach: Chemical modification of the drug to a more soluble or permeable form that is converted to the active drug in the body.[1]
Troubleshooting Guides
Issue 1: Low or No Detectable Plasma Concentration of this compound After Oral Administration
Possible Cause:
-
Poor aqueous solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.
-
Low permeability: The compound may have difficulty crossing the intestinal epithelium.
-
Inadequate formulation: The vehicle used for oral gavage may not be suitable for solubilizing or dispersing the compound.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.
-
Assess the compound's lipophilicity (LogP).
-
-
Optimize Formulation:
-
For initial screening: Consider using a suspension in a vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., Tween 80) to improve wettability.
-
For enhanced solubility: Explore the use of co-solvents (e.g., polyethylene glycol 400, propylene glycol) or lipid-based formulations. A simple lipid-based formulation could involve dissolving this compound in an oil such as sesame oil or a commercially available self-emulsifying vehicle.[4][6]
-
-
Implement a Prodrug Strategy:
-
Based on existing literature, esterification of the para-carboxylic acid group of this compound is a promising strategy to improve cellular uptake and, by extension, oral absorption.[1] This approach masks the polar carboxylic acid, increasing lipophilicity and facilitating passive diffusion across the intestinal membrane. The ester is then cleaved by endogenous esterases in the body to release the active this compound.
-
Issue 2: High Variability in Plasma Concentrations Between Animals
Possible Cause:
-
Inconsistent dosing technique: Improper oral gavage technique can lead to inaccurate dosing.
-
Formulation inhomogeneity: If using a suspension, the compound may not be uniformly dispersed, leading to variable doses.
-
Physiological variability: Differences in gastric emptying time and intestinal motility between animals can affect absorption.
Troubleshooting Steps:
-
Standardize Dosing Procedure:
-
Ensure Formulation Homogeneity:
-
If using a suspension, ensure it is thoroughly mixed before each administration.
-
Consider preparing a fresh formulation for each experiment.
-
-
Control for Physiological Variables:
-
Standardize the fasting period for all animals before dosing to minimize variability in gastrointestinal conditions.[9]
-
Data Presentation
Table 1: Potential Formulation Strategies for this compound in Preclinical Oral Bioavailability Studies
| Formulation Strategy | Components | Rationale | Potential Challenges |
| Aqueous Suspension | This compound, 0.5% Methylcellulose, 0.1% Tween 80 in water | Simple to prepare for initial screening. | Low solubility may limit absorption; potential for particle settling. |
| Co-solvent Solution | This compound, PEG 400, Propylene Glycol, Water | Can significantly increase the amount of dissolved drug. | Potential for drug precipitation upon dilution in the GI tract. |
| Lipid-Based Formulation | This compound, Labrasol®, Sesame Oil | Improves solubilization and can enhance lymphatic absorption. | More complex to prepare and characterize. |
| Prodrug Formulation | This compound Ester Prodrug in an aqueous suspension or co-solvent solution | Enhances membrane permeability. | Requires chemical synthesis and characterization of the prodrug. |
Experimental Protocols
Protocol 1: Synthesis of a this compound Ethyl Ester Prodrug
This protocol is a general example of an esterification reaction and should be optimized for this compound.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents). [10]
-
Add anhydrous ethanol (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound ethyl ester.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate mice for at least one week before the experiment.
-
Fasting: Fast mice for 4-6 hours before dosing, with free access to water.[7]
-
Groups:
-
Group 1 (Oral): Administer this compound formulation or this compound prodrug formulation by oral gavage (e.g., 10 mg/kg).
-
Group 2 (Intravenous): Administer this compound in a suitable intravenous vehicle (e.g., saline with a co-solvent) via tail vein injection (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound (and the prodrug, if applicable) in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Visualizations
Caption: Prodrug strategy for improving this compound bioavailability.
Caption: Workflow for an in vivo oral bioavailability study.
Caption: Inhibition of c-Myc-Max dimerization by this compound.
References
- 1. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphyonline.com [graphyonline.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
troubleshooting inconsistent results with JY-3-094 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the c-Myc inhibitor, JY-3-094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the c-Myc oncoprotein.[1][2][3] Its primary mechanism of action is the disruption of the heterodimerization of c-Myc and its obligate partner, Max.[4][5][6] This interaction is crucial for c-Myc's transcriptional activity, which drives the expression of genes involved in cell proliferation, growth, and metabolism. By preventing the Myc-Max interaction, this compound inhibits the oncogenic functions of c-Myc.
Q2: What are the known challenges associated with using this compound in cell-based assays?
A2: A primary challenge with this compound is its poor cell permeability.[2][7] This can lead to low intracellular concentrations of the compound, resulting in inconsistent or weaker than expected effects. Additionally, once inside the cell, this compound can be compartmentalized within the cytoplasm, limiting its access to nuclear c-Myc.[7] To address the permeability issue, esterified pro-drug versions of this compound have been developed. These pro-drugs exhibit improved cellular uptake and are subsequently converted to the active this compound by intracellular esterases.[2][7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to prepare a concentrated stock solution.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[4][6] Store the stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4][6]
Q4: What is the expected IC50 of this compound?
A4: The in vitro IC50 for the disruption of Myc-Max heterodimer formation is approximately 33 μM.[4][5][6] However, the IC50 for cytotoxicity in cell lines can be significantly higher and varies between cell types. For example, in HL-60 cells, the IC50 has been reported to be around 184 μM or 30 µM in different studies, highlighting the variability in cellular assays.[4]
Troubleshooting Guides
Guide 1: Inconsistent or Weak Inhibition of Cell Proliferation
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Increase Incubation Time: Extend the treatment duration to allow for sufficient accumulation of this compound within the cells. 2. Increase Compound Concentration: Titrate the concentration of this compound to determine the optimal effective dose for your specific cell line. 3. Consider Pro-drug Analogs: If available, utilize esterified pro-drug versions of this compound, which are designed for enhanced cellular uptake.[1][2][7] |
| Cytoplasmic Sequestration | 1. Cellular Fractionation: Perform subcellular fractionation followed by Western blotting to determine the concentration of this compound in the cytoplasm versus the nucleus. 2. Permeabilization Agents: In mechanistic studies (not for viability assays), consider using very low concentrations of permeabilizing agents, though this requires careful optimization to avoid cell death. |
| Compound Instability | 1. Freshly Prepare Working Solutions: Dilute the stock solution to the final working concentration immediately before each experiment. 2. Minimize Light Exposure: Protect the compound from light, especially during long incubation periods. 3. Check Media Compatibility: Ensure that components in your cell culture media are not degrading or inactivating this compound. |
| Cell Line Resistance | 1. Confirm c-Myc Expression: Verify that your cell line expresses c-Myc at a level that is expected to be sensitive to inhibition. 2. Use a Positive Control: Include a positive control compound known to inhibit c-Myc or a related pathway to validate your assay system. |
Guide 2: Variability in Target Engagement (Myc-Max Interaction)
| Potential Cause | Troubleshooting Steps |
| Insufficient Intracellular Concentration | 1. Optimize Treatment Conditions: As with proliferation assays, optimize the concentration and incubation time of this compound. 2. Use Pro-drug Analogs: Employ pro-drug versions to increase the intracellular concentration of the active compound.[1][2] |
| Inefficient Cell Lysis | 1. Use Appropriate Lysis Buffer: For co-immunoprecipitation (Co-IP), use a non-denaturing lysis buffer that preserves protein-protein interactions. 2. Optimize Lysis Protocol: Ensure complete cell lysis to release nuclear proteins. Sonication on ice can be beneficial.[8] |
| Suboptimal Co-Immunoprecipitation (Co-IP) | 1. Antibody Selection: Use a high-quality antibody validated for IP that specifically targets either c-Myc or Max. 2. Pre-clearing Lysates: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.[9] 3. Washing Steps: Perform stringent washing steps to remove non-specifically bound proteins.[9] |
| Esterase Activity (for Pro-drugs) | 1. Measure Esterase Activity: If using a pro-drug, assess the esterase activity in your cell line to ensure efficient conversion to this compound. 2. Monitor Pro-drug and Active Compound Levels: Use techniques like mass spectrometry to quantify the intracellular concentrations of both the pro-drug and the active this compound over time.[7] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]
Co-Immunoprecipitation (Co-IP) for Myc-Max Interaction
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge the lysates to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody (anti-c-Myc or anti-Max) and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding a 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both c-Myc and Max to detect the co-immunoprecipitated protein.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
Technical Support Center: Enhancing the In Vivo Half-Life of JY-3-094
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to enhance the in vivo half-life of the c-Myc inhibitor, JY-3-094.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing limited efficacy, which I suspect is due to a short half-life. What is known about the pharmacokinetics of this compound and its parent compound?
A1: While specific pharmacokinetic data for this compound is not extensively published, its parent compound, 10074-G5, has a reported plasma half-life of only 37 minutes in mice when administered intravenously.[1] This suggests that this compound may also be subject to rapid clearance. Additionally, this compound is known to have poor cell penetration, which can further limit its efficacy.[2]
Q2: What are the primary challenges observed with this compound that might contribute to a short in vivo half-life?
A2: The primary challenges with this compound include:
-
Poor Cellular Permeability: The inherent structure of this compound limits its ability to cross cell membranes efficiently.[2]
-
Potential for Rapid Metabolism: Like many small molecules, this compound is likely susceptible to metabolic degradation by enzymes in the liver and other tissues. Metabolite identification studies on similar compounds have identified liabilities such as oxidation, deamination, and glucuronidation.[3]
-
Intracellular Compartmentalization: Even after entering the cell, a significant portion of this compound may be sequestered in the cytoplasm, reducing its availability to interact with its target, c-Myc, in the nucleus.[2]
Q3: What is a prodrug strategy, and how has it been applied to this compound?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy has been employed for this compound to overcome its poor cell permeability. Specifically, the para-carboxylic acid group of this compound was esterified. These esterified prodrugs exhibit improved cellular uptake and are then converted back to the active this compound by intracellular esterases.[2]
Q4: I am using an ester-based prodrug of this compound, but the in vivo results are still suboptimal. What could be the issue?
A4: A key challenge with the ester prodrug approach for this compound is its susceptibility to extracellular esterases. These enzymes can cleave the ester bond outside the target cells, converting the prodrug back to the poorly permeable this compound in the bloodstream. This premature conversion depletes the extracellular reservoir of the prodrug, limiting its ability to reach and penetrate target cells.[2] Maintaining persistently high extracellular levels of the prodrug is crucial for effective intracellular delivery of this compound.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low intracellular concentration of this compound | Poor cell permeability of the parent compound. | * Implement a Prodrug Strategy: Esterify the para-carboxylic acid group of this compound to improve cellular uptake.[2] |
| Suboptimal efficacy with a prodrug | Premature conversion of the prodrug by extracellular esterases. | * Modify the Prodrug Linker: Design ester linkages that are more resistant to extracellular esterases but can still be cleaved by intracellular ones. * Co-administration with an Esterase Inhibitor: This is a more complex approach and requires careful consideration of potential off-target effects. |
| Rapid clearance and short half-life in vivo | High rate of metabolism (e.g., oxidation, glucuronidation). | * Structural Modification: Introduce metabolic "blocks" at labile positions. Deuteration (replacing hydrogen with deuterium) or halogenation (e.g., adding fluorine) at sites of metabolism can slow down enzymatic degradation.[4] * Formulation Strategies: Consider alternative routes of administration, such as a subcutaneous oil-based formulation, which has been shown to extend the half-life of other small molecules.[5][6] |
| Limited target engagement despite detectable intracellular levels | Sequestration of this compound in the cytoplasm. | * Enhance Nuclear Localization: Modify the structure of this compound to include a nuclear localization signal (NLS), although this is a significant medicinal chemistry undertaking. * Increase Intracellular Concentration: Further optimize the prodrug to achieve higher intracellular levels, potentially overcoming the effects of compartmentalization. |
Data on Half-Life Enhancement Strategies
The following table summarizes general strategies that can be applied to enhance the in vivo half-life of small molecules like this compound, with examples from related research.
| Strategy | Methodology | Reported Outcome for Model Compounds | Reference |
| Formulation & Route of Administration | Subcutaneous (SC) oil formulation vs. Intraperitoneal (IP) and Oral (PO) routes. | For compound G7883, SC oil formulation resulted in a 4.5-fold and 2.5-fold enhancement in half-life compared to IP and PO routes, respectively. | [5][6] |
| Structural Modification | Introduction of halogens (e.g., fluorine for hydrogen). | Statistically significant increase in half-life observed in matched molecular pair analyses. | [7] |
| Structural Modification | Deuteration (replacement of hydrogen with deuterium). | The approval of deutetrabenazine demonstrates the clinical viability of this approach to enhance metabolic stability. | [4] |
| Prodrug Approach | Esterification of a carboxylic acid group. | Significantly improved cellular uptake of this compound.[2] | [2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of this compound or its analogs in liver microsomes.
Materials:
-
This compound or analog
-
Liver microsomes (e.g., human, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching)
-
Control compounds (high and low clearance)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining compound versus time plot.
Protocol 2: Mouse Pharmacokinetic (PK) Study
Objective: To determine the in vivo half-life, clearance, and bioavailability of a this compound formulation.
Materials:
-
This compound or its prodrug formulated in a suitable vehicle (e.g., saline, oil-based)
-
Male C57BL/6 or BALB/c mice (or other appropriate strain)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Acclimate mice for at least one week before the study.
-
Divide mice into groups for intravenous (IV) and the desired experimental route (e.g., oral, subcutaneous) administration.
-
Administer a single dose of the this compound formulation to each mouse. For example, 5 mg/kg IV and 20 mg/kg for the experimental route.
-
At designated time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (typically via tail vein or retro-orbital sinus) into EDTA-coated tubes.
-
Process the blood by centrifuging to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). Bioavailability (F%) can be calculated by comparing the AUC from the experimental route to the AUC from the IV route.
Visualizations
Caption: Prodrug strategy for this compound delivery and potential pitfalls.
Caption: Workflow for selecting and evaluating half-life enhancement strategies.
References
- 1. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining JY-3-094 Delivery Methods for Targeted Therapy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on refining the delivery methods for the c-Myc inhibitor, JY-3-094, in targeted therapy applications.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound and its various delivery formulations.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low cellular uptake of this compound | This compound has inherently poor cell permeability.[1] | 1. Utilize a prodrug strategy: Esterification of the para-carboxylic acid moiety of this compound can significantly improve cellular uptake.[1] These prodrugs are designed to be hydrolyzed by intracellular esterases to release the active this compound. 2. Employ a nanoparticle delivery system: Encapsulating this compound in nanoparticles (e.g., PLGA) or liposomes can facilitate cellular entry. 3. Optimize incubation time and concentration: Ensure that the concentration and duration of treatment are sufficient for cellular uptake. |
| Inconsistent results with this compound prodrugs | 1. Extracellular esterase activity: Prodrugs can be prematurely hydrolyzed by extracellular esterases, depleting the reservoir of the cell-penetrating form.[1] 2. Variable intracellular esterase activity: The rate of conversion of the prodrug to active this compound can vary between different cell lines.[1] | 1. Serum-free media: Consider conducting experiments in serum-free or low-serum media to minimize the impact of extracellular esterases. 2. Characterize esterase activity: If possible, assess the esterase activity in your cell line of interest to understand the kinetics of prodrug conversion. 3. Maintain high extracellular prodrug concentration: This can help to sustain a sufficient intracellular concentration of the active compound.[1] |
| Low efficacy despite successful delivery | Cytoplasmic compartmentalization: this compound can be retained in the cytoplasm in a form that is less available to interact with its nuclear target, c-Myc.[1] | 1. Enhance nuclear targeting: Consider co-delivery with a nuclear localization signal (NLS) peptide or incorporating a targeting ligand on your delivery vehicle that promotes nuclear entry. 2. Prolonged exposure: A longer duration of treatment may allow for greater accumulation of active this compound in the nucleus. |
| Difficulty dissolving this compound | This compound has limited solubility in aqueous solutions. | Prepare a stock solution in an appropriate organic solvent, such as DMSO. For cellular assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Degradation of this compound stock solution | Improper storage conditions can lead to degradation of the compound. | Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the c-Myc oncoprotein. It functions by disrupting the heterodimerization of c-Myc with its obligate partner, Max.[2][3] This prevents the c-Myc/Max complex from binding to DNA and activating the transcription of genes involved in cell proliferation, growth, and metabolism.
Q2: Why is targeted delivery of this compound important?
A2: Targeted delivery is crucial for several reasons. Firstly, this compound has poor cell permeability, and targeted delivery systems can enhance its intracellular concentration. Secondly, c-Myc is also expressed in normal proliferating cells, and targeted delivery to cancer cells can minimize off-target effects and improve the therapeutic index.
Q3: What are the main challenges in delivering this compound?
A3: The primary challenges are its poor cellular uptake and potential for cytoplasmic sequestration.[1] While prodrug strategies can improve uptake, they introduce complexities related to enzymatic activation and stability.[1]
Q4: What are the advantages of using a prodrug of this compound?
A4: The main advantage is significantly improved cellular penetration compared to the parent compound.[1] Esterified prodrugs can mask the polar carboxylic acid group, facilitating passage across the cell membrane. Once inside the cell, they are converted to the active drug by intracellular esterases.[1]
Q5: Are there any disadvantages to the prodrug approach?
A5: Yes, the prodrugs can be susceptible to hydrolysis by extracellular esterases, which can reduce their effective concentration before they reach the target cells.[1] Additionally, the efficiency of intracellular conversion to the active form can vary between cell types.[1]
III. Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and its Analogs
| Compound | Target/Assay | IC50 (µM) | Cell Line(s) |
| This compound | Myc-Max heterodimerization | 33 | In vitro |
| 10074-G5 (parent compound) | Myc-Max heterodimerization | 146 | In vitro |
| This compound Prodrug (Esterified) | Myc-Max heterodimerization | >100 (in vitro) | In vitro |
| This compound Prodrug (Esterified) | Cell Proliferation | Varies (cell line dependent) | HL60, Daudi |
Note: The in vitro IC50 for the prodrug is high because it requires conversion to the active this compound form. The cell proliferation IC50 for the prodrug reflects its cellular uptake and subsequent conversion.
IV. Experimental Protocols
Protocol for Assessing Inhibition of Myc-Max Interaction (Co-Immunoprecipitation)
This protocol is adapted from established methods for co-immunoprecipitation of c-Myc and Max.
Materials:
-
Cells expressing endogenous or tagged c-Myc and Max
-
This compound or its delivery formulation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-c-Myc or Anti-Max antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (anti-c-Myc and anti-Max)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with this compound, its prodrug, or a nanoparticle formulation at various concentrations for the desired time. Include a vehicle control.
-
Cell Lysis: Harvest cells and lyse them on ice with lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads alone.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-c-Myc) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the interaction partner (e.g., anti-Max) and the immunoprecipitated protein (e.g., anti-c-Myc) as a control.
-
-
Analysis: A decrease in the amount of co-immunoprecipitated Max with c-Myc in the this compound treated samples compared to the control indicates disruption of the Myc-Max interaction.
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound formulations.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or its delivery formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or its formulations in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
General Protocol for PLGA Nanoparticle Formulation of this compound (Adaptable)
This is a general protocol based on the emulsification-solvent evaporation method that can be adapted and optimized for this compound.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous phase containing a stabilizer (e.g., polyvinyl alcohol (PVA))
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous PVA solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion by stirring under reduced pressure using a rotary evaporator. This will cause the PLGA to precipitate, forming nanoparticles that encapsulate this compound.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Note: The parameters for this protocol, such as the PLGA:drug ratio, PVA concentration, and homogenization speed/time, will need to be optimized to achieve the desired particle size, encapsulation efficiency, and drug release profile for this compound.
V. Mandatory Visualizations
c-Myc Signaling Pathway
Caption: Simplified c-Myc signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Evaluating this compound Delivery Methods
Caption: General experimental workflow for the evaluation of this compound delivery methods.
References
Technical Support Center: Identifying and Mitigating Potential JY-3-094 Toxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating potential toxicities associated with the c-Myc inhibitor, JY-3-094. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the c-Myc oncoprotein.[1][2] Its primary mechanism of action is the disruption of the heterodimerization between c-Myc and its obligate partner, Max.[1][2] This interaction is essential for c-Myc's transcriptional activity, which drives the expression of genes involved in cell proliferation, growth, and metabolism. By preventing the formation of the c-Myc-Max complex, this compound inhibits the oncogenic functions of c-Myc. The reported half-maximal inhibitory concentration (IC50) for the disruption of the c-Myc-Max heterodimer is 33 μM.[1][2]
Q2: What are the known challenges of working with this compound?
A2: A significant challenge with this compound is its poor cell permeability.[3][4] To address this, esterified pro-drug versions of this compound have been developed to enhance cellular uptake. These pro-drugs are designed to be cleaved by intracellular esterases, releasing the active this compound compound within the cell.[5] However, these pro-drugs can also be susceptible to extracellular esterases, which may reduce the effective intracellular concentration.[5] Furthermore, once inside the cell, this compound can be retained for extended periods but may become compartmentalized within the cytoplasm, potentially limiting its access to nuclear c-Myc.[4][5]
Q3: What are the potential on-target toxicities of this compound?
A3: Since c-Myc is a crucial regulator of normal cell proliferation, its inhibition can lead to on-target toxicities, particularly in rapidly dividing tissues.[6][7] While specific toxicity studies for this compound are not extensively reported in publicly available literature, inhibiting c-Myc may theoretically lead to side effects such as bone marrow suppression and gastrointestinal disturbances, similar to conventional chemotherapeutic agents that target proliferating cells.[6] However, some studies with other c-Myc inhibitors suggest that these side effects might be transient and milder than expected.[6]
Q4: What are the potential off-target toxicities of this compound?
A4: Off-target effects, where a small molecule interacts with proteins other than its intended target, are a common source of toxicity for many inhibitors.[8][9] The off-target profile of this compound has not been publicly detailed. Therefore, it is crucial for researchers to consider the possibility of off-target effects contributing to any observed cellular toxicity. These effects can lead to misinterpretation of experimental results and unexpected cytotoxicity.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations, including those below the reported IC50 value. |
| Prolonged Exposure Time | Reduce the incubation time. Determine the minimum time required to achieve the desired level of c-Myc inhibition. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments. |
| On-Target Toxicity in Sensitive Cell Lines | Some cell lines are inherently more dependent on c-Myc for survival and may be more sensitive to its inhibition. Consider using a panel of cell lines with varying levels of c-Myc dependence. |
| Off-Target Effects | Validate that the observed phenotype is due to c-Myc inhibition by using a rescue experiment (if possible) or by testing a structurally unrelated c-Myc inhibitor. Consider performing off-target screening assays. |
Issue 2: Inconsistent or Lack of Efficacy
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Poor Cell Permeability | If using this compound directly, consider using a cell-permeable pro-drug version. Optimize the treatment conditions, such as incubation time and concentration. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound regularly and store them appropriately (e.g., at -80°C for long-term storage).[1] Avoid repeated freeze-thaw cycles. |
| Subcellular Compartmentalization | As this compound can be sequestered in the cytoplasm, consider techniques to assess nuclear localization or use functional assays that directly measure the inhibition of c-Myc transcriptional targets. |
| Incorrect Experimental Timing | Ensure that the inhibitor is added at the appropriate time to observe the desired effect on your biological process of interest. |
Experimental Protocols
Cell Viability Assays
1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[10][11] The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Carefully aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker of metabolically active cells.
-
Principle: The assay reagent lyses cells and generates a luminescent signal that is proportional to the amount of ATP present.[14][15]
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with this compound as described for the MTT assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure luminescence using a luminometer.
-
Apoptosis and Cell Cycle Analysis
1. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17][18]
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[20]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[17]
-
2. Propidium Iodide (PI) Cell Cycle Analysis
This method uses PI to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.
-
Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle (G0/G1, S, or G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.[21]
-
Protocol:
-
Treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[22][23]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of RNA).[21][23]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Visualizations
Caption: this compound inhibits c-Myc/Max dimerization, leading to potential on- and off-target toxicities.
Caption: A stepwise workflow for assessing the potential toxicity of this compound in cellular models.
Caption: A decision tree for troubleshooting unexpected high levels of cell death with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 3. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 23. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Optimizing Experimental Controls for JY-3-094 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor, JY-3-094. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the oncoprotein c-Myc.[1] It functions by disrupting the critical protein-protein interaction between c-Myc and its obligate binding partner, Max.[1][2][3] This heterodimerization is essential for c-Myc to bind to DNA at specific sequences known as E-boxes and activate the transcription of genes involved in cell proliferation, growth, and metabolism.[1][4] By preventing the formation of the c-Myc/Max complex, this compound inhibits the transcriptional activity of c-Myc, thereby impeding cancer cell progression.[1]
Q2: What is the significance of the IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound in disrupting the c-Myc/Max heterodimerization in in vitro assays is 33 μM.[1][2] This value indicates the concentration of the inhibitor required to reduce the binding of c-Myc to Max by 50%. It is a key parameter for assessing the potency of the inhibitor in a cell-free system. However, due to factors like cell permeability, the effective concentration in cell-based assays may differ.
Q3: Why am I observing low efficacy of this compound in my cell-based assays?
A primary challenge with this compound is its poor cell permeability.[3] The molecule's chemical properties can hinder its ability to efficiently cross the cell membrane. To address this, esterified prodrugs of this compound have been developed. These prodrugs have improved cellular uptake and are then converted to the active this compound by intracellular esterases. If you are using the parent compound, consider switching to a prodrug version to enhance cellular delivery.
Q4: How do the prodrugs of this compound work?
Prodrugs of this compound are chemically modified versions where a critical carboxylic acid group is esterified. This modification masks the negative charge, making the molecule more lipophilic and enhancing its ability to penetrate the cell membrane. Once inside the cell, endogenous esterases cleave the ester group, releasing the active this compound to interact with c-Myc.
Q5: Are there any known selectivity issues with this compound?
This compound has been shown to be selective for the c-Myc/Max heterodimer over Max/Max homodimers, with an IC50 greater than 100 μM for the latter.[1] This indicates a degree of specificity for the target protein complex. However, as with any small molecule inhibitor, off-target effects are possible and should be considered, especially at higher concentrations. Comprehensive kinome-wide selectivity profiling for this compound is not extensively published, so it is crucial to include appropriate controls in your experiments to validate that the observed effects are due to c-Myc inhibition.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of c-Myc Activity
| Possible Cause | Recommended Solution |
| Poor Cell Permeability of this compound | Switch to an esterified prodrug of this compound to improve cellular uptake. |
| Degradation of this compound or Prodrug | Prepare fresh stock solutions. Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to avoid repeated freeze-thaw cycles.[2] |
| Extracellular Prodrug Hydrolysis | Be aware that serum esterases can hydrolyze the prodrug outside the cells, reducing its effective concentration. Consider using serum-free or low-serum media for the duration of the treatment, if compatible with your cell line. |
| Subcellular Compartmentalization | A significant portion of intracellular this compound can be sequestered in the cytoplasm, making it unavailable to interact with nuclear c-Myc.[3] Consider techniques to analyze nuclear versus cytoplasmic concentrations of the compound if feasible. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Low c-Myc Expression in Cell Line | Confirm the expression level of c-Myc in your chosen cell line by Western blot or qPCR. Cell lines with low c-Myc expression may not show a significant response to its inhibition. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Prodrug Conversion | The activity of intracellular esterases can vary between cell lines and even with cell passage number. Ensure consistent cell culture conditions and use cells within a narrow passage range. |
| Cell Density and Health | Seed cells at a consistent density and ensure they are in the logarithmic growth phase and healthy at the time of treatment. Over-confluent or stressed cells can exhibit altered responses. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of stock solutions and in experimental wells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and some of its esterified prodrugs (Group B compounds) in different assays.
| Compound | Assay Type | Target | IC50 (μM) | Cell Line(s) |
| This compound | EMSA | c-Myc/Max Dimerization | 33[1] | - |
| This compound | Cell Proliferation | - | >50 | HL60, Daudi[5] |
| Group B Prodrugs (general) | Cell Proliferation | - | Varies (as low as 1-2 μM for some) | HL60, Daudi[5] |
| This compound | EMSA | Max/Max Homodimerization | >100[1] | - |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or its prodrugs in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Assess c-Myc/Max Interaction
-
Cell Lysis: Treat cells with this compound or a prodrug for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against c-Myc or Max overnight at 4°C.
-
Bead Capture: Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both c-Myc and Max to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the treated samples indicates disruption of the interaction.
Luciferase Reporter Assay for c-Myc Transcriptional Activity
-
Transfection: Co-transfect cells with a reporter plasmid containing a c-Myc responsive element (e.g., E-box sequences) driving the expression of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the cells with this compound or a prodrug.
-
Cell Lysis: After the desired treatment time, lyse the cells using the luciferase assay lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay kit instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in treated cells indicates inhibition of c-Myc transcriptional activity.
Visualizations
Caption: c-Myc signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of JY-3-094 on c-Myc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Myc inhibitor JY-3-094 with alternative compounds, supported by experimental data and detailed protocols. The aim is to offer a comprehensive resource for validating the inhibitory effect of this compound on the c-Myc oncogene.
Executive Summary
The c-Myc protein is a critical transcription factor that, when overexpressed, drives the proliferation of a majority of human cancers. Its function is dependent on forming a heterodimer with its partner protein, Max. This interaction is a key target for therapeutic intervention. This compound has emerged as a potent small molecule inhibitor of the c-Myc-Max interaction. It is a derivative of the earlier inhibitor, 10074-G5, and demonstrates significantly improved potency in disrupting the c-Myc-Max dimerization in vitro.[1] However, the practical application of this compound in cellular systems is hampered by its poor cell permeability. To overcome this, ester prodrugs of this compound have been developed, which can effectively enter cells and are subsequently converted to the active this compound compound. This guide compares the efficacy of this compound and its precursors with other known c-Myc inhibitors.
Data Presentation
In Vitro Inhibition of c-Myc-Max Dimerization
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 33 | EMSA | [1] |
| 10074-G5 | 146 | EMSA | [2] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the binding of c-Myc to Max by 50% in an Electrophoretic Mobility Shift Assay (EMSA). A lower IC50 indicates higher potency.
Cellular Cytotoxicity of c-Myc Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various c-Myc inhibitors in different cancer cell lines. It is important to note that this compound itself shows poor activity in cell-based assays due to low permeability; the data for its prodrugs would be more indicative of its potential cellular efficacy, though comprehensive data for a range of its prodrugs is not widely available in a comparative format.
Direct Inhibitors of c-Myc-Max Interaction
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10074-G5 (Parent of this compound) | Daudi | Burkitt's Lymphoma | 15.6 | [2][3] |
| HL-60 | Promyelocytic Leukemia | 13.5 | [2][3] | |
| 10058-F4 | SKOV3 | Ovarian Cancer | 4.4 | [4] |
| Hey | Ovarian Cancer | 3.2 | [4] | |
| REH | Leukemia | 400 | [5] | |
| Nalm-6 | Leukemia | 430 | [5] | |
| MYCMI-6 | Daudi | Burkitt's Lymphoma | <0.5 | [6] |
| Breast Cancer Cell Lines | Breast Cancer | 0.3 - >10 | [7][8] |
Indirect Inhibitor of c-Myc (BET Inhibitor)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| JQ1 | Lung Adenocarcinoma Cell Lines | Lung Cancer | 0.42 - 4.19 (sensitive lines) | [9] |
| Gastric Carcinoma Cell Lines | Gastric Cancer | Varies | [10] | |
| Merkel Cell Carcinoma Cell Lines | Skin Cancer | 0.2 - 0.8 | [11] | |
| MCF7 | Breast Cancer | Varies | [12][13] | |
| T47D | Breast Cancer | Varies | [12][13] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for c-Myc-Max Dimerization
This assay is used to determine the in vitro inhibitory effect of a compound on the formation of the c-Myc-Max heterodimer and its subsequent binding to a DNA E-box sequence.
Materials:
-
Recombinant c-Myc and Max proteins
-
Biotin-labeled DNA probe containing the E-box consensus sequence (5'-CACGTG-3')
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) as a non-specific competitor
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Prepare binding reactions by incubating recombinant c-Myc and Max proteins in the binding buffer.
-
Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the biotin-labeled E-box probe and poly(dI-dC) to the reaction mixtures and incubate to allow for protein-DNA binding.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Transfer the separated DNA to a nylon membrane.
-
Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of inhibition of the c-Myc-Max-DNA complex formation and calculate the IC50 value.
Cellular Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a c-Myc inhibitor.
Materials:
-
c-Myc-dependent cancer cell line (e.g., Daudi, HL-60)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound prodrug) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach or stabilize overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for c-Myc Protein Levels
This technique is used to assess the effect of an inhibitor on the total cellular levels of the c-Myc protein.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with the inhibitor and a vehicle control to extract total protein.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against c-Myc.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in c-Myc protein levels.
Quantitative PCR (qPCR) for c-Myc Target Gene Expression
This method is used to measure changes in the mRNA levels of known c-Myc target genes following inhibitor treatment, providing evidence of downstream pathway inhibition.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-Myc target genes (e.g., CCND2, CDK4, ODC1, NCL)
-
Primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with the inhibitor and a vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the c-Myc target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.
Mandatory Visualization
Caption: c-Myc signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating the inhibitory effect of a c-Myc inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - ProQuest [proquest.com]
- 8. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Evaluating the Efficacy of c-Myc Inhibitors JY-3-094 and 10074-G5
In the landscape of cancer research, the transcription factor c-Myc has long been a coveted yet challenging therapeutic target. Its dysregulation is a hallmark of a vast number of human cancers, driving uncontrolled cell proliferation and tumor growth. The primary mechanism of c-Myc's oncogenic activity relies on its heterodimerization with its partner protein, Max. This interaction is essential for binding to E-box DNA sequences and activating the transcription of genes involved in cell cycle progression, metabolism, and apoptosis. Consequently, disrupting the c-Myc/Max protein-protein interaction has emerged as a key strategy in the development of novel cancer therapeutics.
This guide provides a comprehensive comparison of two small molecule inhibitors that target the c-Myc/Max dimerization: 10074-G5 and its analog, JY-3-094. We will delve into their mechanisms of action, present comparative efficacy data from in vitro studies, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: A Shared Target, A Difference in Potency
Both 10074-G5 and this compound function by directly binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of the c-Myc monomer.[1][2] This binding event induces a conformational change in c-Myc, preventing its association with Max.[3] Without the formation of the transcriptionally active c-Myc/Max heterodimer, the downstream signaling cascade that promotes cancer cell proliferation is effectively silenced.
This compound was developed as an analog of 10074-G5 with the aim of improving its inhibitory potency.[4] Biochemical assays have demonstrated that this compound is significantly more effective at disrupting the c-Myc/Max interaction in a cell-free environment.[4][5]
Signaling Pathway of c-Myc and Inhibition by this compound & 10074-G5
Caption: Overview of the c-Myc signaling pathway and the point of intervention for this compound and 10074-G5.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data for this compound and 10074-G5, providing a direct comparison of their inhibitory concentrations and in vitro cytotoxicity.
Table 1: Inhibition of c-Myc/Max Dimerization
| Compound | IC50 (µM) | Assay | Reference(s) |
| This compound | 33 | Electrophoretic Mobility Shift Assay (EMSA) | [4][5][6] |
| 10074-G5 | 146 | Electrophoretic Mobility Shift Assay (EMSA) | [4][7] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | Daudi | Burkitt's Lymphoma | 56 | [6][8] |
| HL-60 | Promyelocytic Leukemia | 184 | [6][8] | |
| 10074-G5 | Daudi | Burkitt's Lymphoma | 15.6 | [7][9] |
| HL-60 | Promyelocytic Leukemia | 13.5 | [7] |
While this compound is nearly five times more potent in disrupting the c-Myc/Max interaction in a cell-free assay, it exhibits significantly lower cytotoxicity in cell-based assays compared to 10074-G5.[4][10] This discrepancy is attributed to the poor cell permeability of this compound.[8][10][11][12] To address this limitation, prodrugs of this compound have been developed, which are esterified to improve cellular uptake and are then hydrolyzed by intracellular esterases to release the active this compound compound.[2][10][13] In contrast, 10074-G5 demonstrates better cell penetration and, consequently, more potent cytotoxic effects in vitro.[1] However, its in vivo efficacy is hampered by rapid metabolism and poor pharmacokinetic properties, leading to insufficient tumor concentrations.[1][9][14]
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison guide are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for c-Myc/Max Dimerization
This assay is used to assess the ability of the compounds to inhibit the binding of the c-Myc/Max heterodimer to its DNA target sequence (E-box).
Experimental Workflow for EMSA
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
Protein and DNA Preparation: Recombinant c-Myc (bHLH-ZIP domain) and full-length Max proteins are expressed and purified.[3] A double-stranded oligonucleotide containing the E-box sequence (5'-CACGTG-3') is synthesized and labeled with a fluorescent or radioactive tag.[15]
-
Binding Reaction: Purified c-Myc and Max proteins are incubated together in a binding buffer to allow for heterodimerization. The test compounds (this compound or 10074-G5) at various concentrations are added to this mixture.
-
DNA Binding: The labeled E-box DNA probe is then added to the protein-inhibitor mixture and incubated to allow for DNA binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection and Analysis: The gel is imaged to detect the labeled DNA probe. The intensity of the band corresponding to the c-Myc/Max-DNA complex is quantified. A decrease in the intensity of this band in the presence of the inhibitor indicates disruption of the c-Myc/Max dimerization or DNA binding.[6]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the compounds.[7]
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., Daudi or HL-60) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.[11]
-
Compound Treatment: The cells are treated with serial dilutions of this compound or 10074-G5. A vehicle control (e.g., DMSO) is also included.[11]
-
Incubation: The plate is incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[6]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This assay quantifies the number of apoptotic cells following treatment with the inhibitors. It is based on the detection of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[16]
Logical Flow of Apoptosis Detection
Caption: Logical flow for detecting apoptosis using Annexin V and Propidium Iodide.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound, 10074-G5, or a vehicle control for a specified time.
-
Cell Staining: The treated cells are harvested and washed. They are then resuspended in a binding buffer and stained with fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI).[16]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to PS on the surface of apoptotic cells, while PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).[16]
-
Data Analysis: The flow cytometry data allows for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The comparison between this compound and 10074-G5 highlights a classic challenge in drug development: the optimization of potency versus bioavailability. This compound stands out as a more potent inhibitor of the c-Myc/Max interaction in biochemical assays, representing a significant improvement over its parent compound, 10074-G5. However, its poor cell permeability limits its effectiveness in cellular contexts. Conversely, 10074-G5 exhibits better cellular activity due to superior cell entry but is hampered by rapid metabolism in vivo.
The development of this compound and its prodrug forms represents a logical progression in the quest for clinically viable c-Myc inhibitors. Future research will likely focus on further optimizing the structure of these inhibitors to achieve a balance of high potency, improved cell permeability, and favorable pharmacokinetic properties, ultimately paving the way for effective c-Myc-targeted cancer therapies.
References
- 1. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of JY-3-094 and Other c-Myc Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of JY-3-094, a potent inhibitor of the c-Myc oncoprotein. Through a detailed comparison with its parent compound, esterified prodrug analogs, and other classes of c-Myc inhibitors, this document aims to offer an objective evaluation of its performance, supported by experimental data and detailed protocols.
Introduction to this compound and c-Myc Inhibition
The c-Myc proto-oncogene is a critical transcription factor that governs a wide array of cellular processes, including proliferation, growth, and apoptosis.[1][2] Its dysregulation is a hallmark of a majority of human cancers, making it a highly sought-after therapeutic target.[3] this compound is a small molecule inhibitor designed to disrupt the essential interaction between c-Myc and its obligate binding partner, Max.[4] This heterodimerization is a prerequisite for c-Myc's transcriptional activity. By preventing this association, this compound effectively abrogates the downstream oncogenic signaling of c-Myc.
This compound was developed as an analog of the initial c-Myc inhibitor, 10074-G5, and exhibits a nearly five-fold greater inhibition of c-Myc-Max dimerization in vitro.[4] However, a significant challenge with this compound is its poor cell permeability. To address this, a series of esterified prodrugs were developed to enhance cellular uptake.[5]
Comparative Performance of this compound and Alternatives
The efficacy of this compound and its analogs has been evaluated in various cancer cell lines, primarily those known to overexpress c-Myc, such as the HL60 promyelocytic leukemia and Daudi Burkitt's lymphoma lines. The following tables summarize the available quantitative data, comparing the in vitro potency of this compound with its parent compound and other classes of c-Myc inhibitors.
Table 1: In Vitro Potency (IC50) of this compound and Related Compounds
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| This compound | Direct c-Myc-Max Inhibitor | In vitro (c-Myc-Max dimerization) | 33 | [4] |
| 10074-G5 | Direct c-Myc-Max Inhibitor | In vitro (c-Myc-Max dimerization) | 146 | [4] |
| 10058-F4 | Direct c-Myc-Max Inhibitor | HL60 | 49.0 | [6] |
| MYCi361 | Direct c-Myc-Max Inhibitor | MycCaP | 2.9 | [6] |
| c-Myc-i7 | Direct c-Myc-Max Inhibitor | DU-145 (Prostate) | 2.5 | [6] |
| c-Myc-i7 | Direct c-Myc-Max Inhibitor | MCF7 (Breast) | 1.6 | [6] |
| c-Myc-i10 | Direct c-Myc-Max Inhibitor | A549 (Lung) | 42.6 | [6] |
| c-Myc-i10 | Direct c-Myc-Max Inhibitor | DU-145 (Prostate) | 11.7 | [6] |
| Celastrol | Direct c-Myc-Max Inhibitor | HL60 | 0.46 | [7] |
| Celastrol | Direct c-Myc-Max Inhibitor | Daudi | 0.09 | [7] |
| JQ1 | BRD4 Inhibitor (Indirect c-Myc) | Multiple Myeloma Cell Lines (mean) | 0.25 | [7] |
| GNE987 | BRD4 Inhibitor (Indirect c-Myc) | U87 (Glioblastoma) | 0.46 nM (7 days) | [8] |
| GNE987 | BRD4 Inhibitor (Indirect c-Myc) | LN229 (Glioblastoma) | 0.15 nM (7 days) | [8] |
| GNE987 | BRD4 Inhibitor (Indirect c-Myc) | U251 (Glioblastoma) | 0.08 nM (7 days) | [8] |
| GNE987 | BRD4 Inhibitor (Indirect c-Myc) | A172 (Glioblastoma) | 0.11 nM (7 days) | [8] |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the measured activity (e.g., cell proliferation or protein-protein interaction). Lower values indicate higher potency.
Cellular Uptake and Intracellular Activity
A key aspect of the development of this compound analogs has been the improvement of cellular permeability. While this compound itself shows poor cellular uptake, its esterified prodrugs demonstrate significantly enhanced cell penetration.[9] Once inside the cell, these prodrugs are hydrolyzed by intracellular esterases to release the active this compound.[5] This strategy leads to a high intracellular concentration of the active inhibitor.[5] However, the intracellular retention of this compound can be prolonged, with much of it being compartmentalized within the cytoplasm, which may limit its availability to interact with nuclear c-Myc.[5][9]
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, analogs, or other inhibitors) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[5]
Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction
This technique is used to determine if two proteins (in this case, c-Myc and Max) interact in a cellular context.
-
Cell Lysis: Lyse cells treated with the inhibitor or a control using a suitable lysis buffer (e.g., CelLytic M Cell Lysis Reagent) containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-Max antibody) overnight at 4°C.
-
Bead Binding: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the other protein of interest (e.g., anti-c-Myc antibody) to detect the co-precipitated protein.[10]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions, in this case, the binding of the c-Myc-Max heterodimer to its DNA target sequence (E-box).
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3') is labeled, typically with a radioactive isotope or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with purified recombinant c-Myc and Max proteins in the presence or absence of the inhibitor (e.g., this compound).
-
Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the labeled DNA are visualized. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. The ability of an inhibitor to prevent this shift demonstrates its efficacy in disrupting the c-Myc-Max-DNA interaction.[4][11]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound as a c-Myc inhibitor.
Caption: Workflow for validating the mechanism of action of this compound.
Caption: Downstream signaling of the c-Myc/Max complex.
Conclusion
This compound represents a significant advancement in the direct inhibition of the c-Myc-Max interaction, demonstrating superior in vitro potency compared to its predecessor, 10074-G5. The development of its esterified prodrugs has effectively addressed the challenge of poor cell permeability, a critical step towards potential therapeutic applications. The experimental data consistently support its mechanism of action, which involves the disruption of c-Myc-Max heterodimerization, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.
When compared to other classes of c-Myc inhibitors, such as those targeting BRD4, this compound and its analogs offer a direct means of inhibiting c-Myc function. While indirect inhibitors have shown remarkable potency, a direct-acting agent like this compound could provide a more targeted therapeutic approach. Further in vivo studies are warranted to fully assess the therapeutic potential, including the efficacy, safety, and pharmacokinetic profile of the this compound prodrugs. The continued exploration of direct c-Myc inhibitors like this compound holds considerable promise for the development of novel cancer therapies.
References
- 1. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 4. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 5. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of JY-3-094: A Comparative Guide to Genetic Knockdown Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of JY-3-094, a small molecule inhibitor of the c-Myc-Max protein-protein interaction, by comparing its performance with genetic knockdown of c-Myc. While direct comparative studies are not yet available in the public domain, this document outlines the experimental design, detailed protocols, and data interpretation strategies necessary to conduct a robust validation.
Introduction to this compound and the Importance of On-Target Validation
This compound is a potent derivative of the c-Myc inhibitor 10074-G5, designed to disrupt the heterodimerization of c-Myc and Max, a crucial step for c-Myc's transcriptional activity.[1] The c-Myc proto-oncogene is a master regulator of cell proliferation, growth, and apoptosis, and its deregulation is a hallmark of many human cancers.[1][2] Therefore, inhibitors like this compound hold significant therapeutic potential.
However, a critical step in the preclinical development of any targeted inhibitor is to rigorously validate that its biological effects are indeed a consequence of modulating its intended target. Genetic knockdown technologies, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), provide a powerful and specific means to reduce the expression of a target protein. By comparing the phenotypic and molecular consequences of this compound treatment with those of c-Myc genetic knockdown, researchers can confidently attribute the compound's activity to its on-target mechanism. A significant challenge with this compound is its poor cell permeability, which has led to the development of prodrug strategies to enhance cellular uptake.[3]
Comparative Experimental Workflow
A well-designed study to validate the on-target effects of this compound should involve parallel experiments where cancer cell lines with c-Myc dependency are either treated with this compound (or its cell-permeable prodrugs), transfected with c-Myc-targeting siRNA/shRNA, or given appropriate controls. The readouts from these experiments should encompass both phenotypic and molecular changes.
Data Presentation: Structuring Comparative Results
To facilitate a clear comparison, all quantitative data should be summarized in tables. Below are template tables for organizing the results from the proposed experiments.
Table 1: Comparison of Phenotypic Effects
| Treatment Group | IC50 (µM) / % Inhibition | % Apoptotic Cells | Colony Formation Efficiency (%) |
| Vehicle Control | N/A | Baseline | 100 |
| This compound (or prodrug) | [Insert Value] | [Insert Value] | [Insert Value] |
| Scrambled siRNA | N/A | Baseline | ~100 |
| c-Myc siRNA | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Comparison of c-Myc Target Gene Expression (RT-qPCR)
| Target Gene | Fold Change (this compound vs. Vehicle) | Fold Change (c-Myc siRNA vs. Scrambled) |
| CCND2 (Cyclin D2) | [Insert Value] | [Insert Value] |
| ODC1 (Ornithine Decarboxylase 1) | [Insert Value] | [Insert Value] |
| NCL (Nucleolin) | [Insert Value] | [Insert Value] |
| TERT (Telomerase Reverse Transcriptase) | [Insert Value] | [Insert Value] |
| [Other validated target] | [Insert Value] | [Insert Value] |
Table 3: Comparison of Protein Expression Levels (Western Blot Densitometry)
| Protein | Relative Expression (this compound vs. Vehicle) | Relative Expression (c-Myc siRNA vs. Scrambled) |
| c-Myc | [Insert Value] | [Insert Value] |
| p27 | [Insert Value] | [InsertValue] |
| Cleaved Caspase-3 | [Insert Value] | [Insert Value] |
| β-Actin (Loading Control) | 1.0 | 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Cell Culture and Treatment
-
Cell Lines: Select cancer cell lines with known c-Myc dependency (e.g., Burkitt's lymphoma lines like Daudi or HL-60).[1]
-
This compound/Prodrug Treatment: Dissolve this compound or its cell-permeable prodrug in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Controls: Use a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
siRNA-Mediated Knockdown of c-Myc
-
siRNA: Utilize a pool of validated siRNAs targeting different regions of the c-Myc mRNA to minimize off-target effects. A non-targeting (scrambled) siRNA should be used as a negative control.
-
Transfection:
-
One day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.
-
Dilute c-Myc siRNA or scrambled siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time should be determined empirically to achieve maximal protein knockdown.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Seed cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of this compound or transfect with siRNA as described above.
-
After the desired incubation period (e.g., 72 hours), add the viability reagent (e.g., MTT or CellTiter-Glo) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the respective control (vehicle or scrambled siRNA).
Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Treat or transfect cells in 6-well plates.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
-
Lyse the treated/transfected cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., CCND2, ODC1, NCL, TERT) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.
Protein Extraction and Western Blotting
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against c-Myc, downstream effectors (e.g., p27), apoptosis markers (e.g., cleaved Caspase-3), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Signaling Pathway and Experimental Logic
The central hypothesis is that both this compound and c-Myc knockdown will phenocopy each other by inhibiting the c-Myc signaling pathway, leading to similar downstream effects.
Conclusion
By systematically comparing the effects of this compound with those of c-Myc genetic knockdown, researchers can generate robust data to validate the on-target activity of this promising inhibitor. A high degree of correlation between the phenotypic and molecular readouts from both interventions would provide strong evidence that this compound's mechanism of action is indeed through the inhibition of the c-Myc pathway. This validation is a critical milestone in the continued development of this compound as a potential cancer therapeutic.
References
- 1. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]
- 2. Novel c‐MYC target genes mediate differential effects on cell proliferation and migration | EMBO Reports [link.springer.com]
- 3. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of JY-3-094's Potency: A Comparative Guide to c-Myc Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the c-Myc inhibitor JY-3-094 with alternative compounds. All quantitative data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams.
This compound is a small molecule inhibitor that targets the oncogenic transcription factor c-Myc by disrupting its crucial interaction with its binding partner, Max.[1][2] This guide offers an independent verification of its inhibitory capabilities by comparing its IC50 values with those of its parent compound, 10074-G5, its prodrugs, and other notable c-Myc inhibitors.
Comparative Analysis of IC50 Values
The potency of this compound and other c-Myc inhibitors is summarized below. IC50 values are presented for both the direct inhibition of c-Myc-Max dimerization in vitro and the impact on cancer cell proliferation.
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| This compound | c-Myc-Max Dimerization | - | 33 | [1] |
| Cell Proliferation (MTT Assay) | HL60 | >100 | [3] | |
| Cell Proliferation (MTT Assay) | Daudi | 56 | [1] | |
| 10074-G5 (Parent Compound) | c-Myc-Max Dimerization | - | 146 | |
| This compound Prodrug (3JC-91-2) | Cell Proliferation (MTT Assay) | HL60 | 7.2 | [3] |
| Cell Proliferation (MTT Assay) | Daudi | 3.5 | [3] | |
| This compound Prodrug (3JC-91-7) | Cell Proliferation (MTT Assay) | HL60 | 8.5 | [3] |
| Cell Proliferation (MTT Assay) | Daudi | 1.9 | [3] | |
| 10058-F4 | c-Myc-Max Dimerization | - | ~2.5 (Kd) | |
| Cell Proliferation | Various | 20-50 | [4] | |
| MYCMI-6 | c-Myc-Max Dimerization (in cells) | - | low µM | [5] |
| Celastrol | c-Myc-Max-DNA Binding | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and independent verification.
In Vitro c-Myc-Max Dimerization Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay assesses the ability of a compound to inhibit the formation of the c-Myc-Max heterodimer.
-
Protein Expression and Purification: Recombinant human c-Myc (amino acids 353-437) and full-length Max proteins are expressed in and purified from E. coli.
-
Oligonucleotide Labeling: A double-stranded DNA oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3') is end-labeled with a radioactive or fluorescent probe.
-
Binding Reaction:
-
Purified c-Myc and Max proteins are incubated together in a binding buffer to allow for heterodimerization.
-
The test compound (e.g., this compound) at various concentrations is added to the protein mixture.
-
The labeled E-box oligonucleotide is then added to the reaction.
-
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The inhibition of the c-Myc-Max-DNA complex formation is quantified by densitometry.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the c-Myc-Max-DNA band intensity is determined as the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., HL60, Daudi) are seeded into 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of the test compound (e.g., this compound or its prodrugs). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are plotted against the inhibitor concentrations, and the IC50 value is calculated as the concentration that reduces cell viability by 50% compared to the vehicle-treated control.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Experimental workflows for determining IC50 values.
Caption: Simplified c-Myc signaling pathway and point of inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phenotypic Effects of the c-Myc Inhibitor JY-3-094 and Its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects of the c-Myc inhibitor, JY-3-094, and its esterified prodrugs. The c-Myc oncoprotein is a critical regulator of cell proliferation and a key target in cancer therapy. However, the therapeutic potential of direct c-Myc inhibitors like this compound has been limited by poor cell permeability. To address this, prodrug strategies have been developed to enhance cellular uptake and improve efficacy. This document summarizes the available experimental data, details the methodologies used for their comparison, and visualizes the underlying biological pathways.
Data Presentation
The following tables summarize the quantitative data comparing the in vitro efficacy of this compound and its various prodrugs in human cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound and its Prodrugs
| Compound | HL60 IC₅₀ (µM) | Daudi IC₅₀ (µM) |
| This compound | >50 | >50 |
| Prodrugs (Group B) | ||
| 3JC-91-1 | 1.0 ± 0.2 | 1.5 ± 0.3 |
| 3JC-91-2 | 1.2 ± 0.3 | 2.0 ± 0.4 |
| 3JC-91-3 | 1.5 ± 0.2 | 2.5 ± 0.5 |
| 3JC-91-5 | 5.0 ± 1.0 | 7.5 ± 1.5 |
| SF-4-017 | 2.5 ± 0.5 | 4.0 ± 0.8 |
Table 2: Cellular Uptake and Myc-Max Dimerization Inhibition
| Compound | Cellular Uptake | Inhibition of Myc-Max Dimerization (in situ) |
| This compound | Poor | N/A (due to poor uptake) |
| Prodrugs (Group B) | ||
| 3JC-91-2 | High | Dose-dependent inhibition |
| 3JC-91-7 | High | Dose-dependent inhibition |
| SF-4-017 | High | Dose-dependent inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay
The anti-proliferative effects of this compound and its prodrugs were assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HL60 (human promyelocytic leukemia) and Daudi (human Burkitt's lymphoma) cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Compound Treatment: Cells were treated with various concentrations of this compound or its prodrugs for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were dissolved by adding solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated from dose-response curves.
Co-Immunoprecipitation (Co-IP) for Myc-Max Interaction
To determine the effect of the compounds on the interaction between c-Myc and Max proteins within the cell, a co-immunoprecipitation assay was performed.[1]
-
Cell Treatment: Logarithmically growing HL60 cells were treated with the indicated concentrations of the prodrugs for 4-6 hours.[1]
-
Cell Lysis: Cells were harvested and lysed in a buffer containing non-ionic detergents (e.g., NP-40) and protease inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: Total cell lysates were incubated with an anti-Max antibody overnight at 4°C to pull down Max and its interacting proteins.[1]
-
Immune Complex Capture: Protein A/G agarose beads were added to capture the antibody-protein complexes.
-
Washing: The beads were washed several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: The bound proteins were eluted by boiling in SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was then probed with an anti-Myc monoclonal antibody to detect co-immunoprecipitated c-Myc.[1]
Cellular Uptake Assay (Fluorescence-based)
The cellular uptake of the fluorescent this compound and its prodrugs was assessed qualitatively and semi-quantitatively using fluorescence microscopy.
-
Cell Seeding: HEK293 cells were seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.
-
Compound Incubation: Cells were incubated with the fluorescent compounds at a defined concentration for a specified time.
-
Washing: The cells were washed with phosphate-buffered saline (PBS) to remove any unbound, extracellular compound.
-
Fixation and Mounting: Cells were fixed with 4% paraformaldehyde, and the coverslips were mounted on microscope slides.
-
Imaging: The intracellular fluorescence was visualized using a fluorescence microscope with appropriate filter sets. The intensity of the fluorescence provides a measure of cellular uptake.
Mandatory Visualization
c-Myc Signaling Pathway
The following diagram illustrates the central role of the c-Myc/Max heterodimer in transcriptional regulation and the mechanism of action of this compound.
Caption: c-Myc signaling pathway and the mechanism of action of this compound.
Experimental Workflow: Prodrug Activation and Target Engagement
The following diagram outlines the experimental workflow for assessing the conversion of the this compound prodrug to its active form and its subsequent effect on the c-Myc/Max protein-protein interaction.
Caption: Workflow for evaluating prodrug activation and target inhibition.
References
A Comparative Guide to the Validation of JY-3-094's ATP Depletion Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Myc inhibitor JY-3-094 and its mechanism of action, which involves the downstream depletion of cellular ATP. While this compound's primary mode of action is the disruption of the c-Myc-Max protein-protein interaction, a growing body of evidence suggests that a common consequence for a diverse range of c-Myc inhibitors is a significant reduction in cellular ATP levels due to mitochondrial dysfunction.[1][2] This guide will compare this compound with its parent compound, other classes of c-Myc inhibitors, and agents that directly induce ATP depletion, supported by experimental data and detailed protocols.
Mechanism of Action: From c-Myc Inhibition to ATP Depletion
This compound is a potent analog of the c-Myc inhibitor 10074-G5.[3] Its primary mechanism is to bind to the c-Myc monomer, preventing its heterodimerization with its obligate partner, Max.[4][5][6] This disruption is critical, as the c-Myc-Max heterodimer is responsible for binding to E-box sequences in the DNA and driving the transcription of genes essential for cell proliferation, growth, and metabolism.[5]
Recent studies have revealed that this inhibition of c-Myc's transcriptional activity leads to a cascade of downstream effects, culminating in a cellular energy crisis.[1][7] Specifically, the inhibition of c-Myc down-regulates genes involved in glycolysis and oxidative phosphorylation, leading to mitochondrial dysfunction and a subsequent depletion of cellular ATP stores.[1] This ATP depletion is a shared characteristic among various classes of c-Myc inhibitors, including direct inhibitors like 10074-G5 and indirect inhibitors such as the BET-domain inhibitor JQ1.[1][2]
Comparative Analysis of ATP Depletion
To validate and compare the ATP depletion effect of this compound, it is essential to benchmark its performance against other compounds with both similar and distinct mechanisms of action.
Table 1: Quantitative Comparison of Cellular ATP Levels After Compound Treatment
| Compound | Class | Primary Mechanism | Cell Line | Concentration | Time Point | % ATP Depletion (relative to control) | Reference |
| This compound | Direct c-Myc Inhibitor | Disrupts c-Myc-Max Dimerization | HL60 | Data not available | - | Expected to be similar to or greater than 10074-G5 | Inferred from[1][3] |
| 10074-G5 | Direct c-Myc Inhibitor | Disrupts c-Myc-Max Dimerization | HL60 | 50 µM | 24h | ~40% | [1] |
| JQ1 | Indirect c-Myc Inhibitor (BET Inhibitor) | Inhibits BRD4, downregulating c-Myc transcription | Hey (Ovarian Cancer) | 1 µM | 24h | ~50% | [8] |
| Oligomycin A | Direct ATP Synthase Inhibitor | Inhibits mitochondrial Complex V (ATP Synthase) | HL60 | 1 µg/mL | 24h | ~80% | [1] |
| Metformin | Direct Mitochondrial Complex I Inhibitor | Inhibits mitochondrial Complex I | HL60 | 10 mM | 24h | ~60% | [1] |
Experimental Protocols
To validate the dual mechanism of c-Myc inhibition and subsequent ATP depletion, a multi-assay approach is required.
Electrophoretic Mobility Shift Assay (EMSA) for c-Myc-Max Inhibition
This assay directly measures the ability of a compound to disrupt the binding of the c-Myc-Max heterodimer to its DNA target sequence (E-box).
Protocol:
-
Protein Expression and Purification: Recombinantly express and purify the bHLH-ZIP domains of c-Myc and Max proteins.
-
Oligonucleotide Probe Preparation: Synthesize and anneal complementary oligonucleotides containing a canonical E-box sequence (5'-CACGTG-3'). Label the probe with a fluorescent or radioactive tag.
-
Binding Reaction: Incubate purified c-Myc and Max proteins to allow for heterodimerization. Add the labeled E-box probe and varying concentrations of the test compound (e.g., this compound).
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands using an appropriate imaging system. A decrease in the intensity of the shifted band (c-Myc-Max-DNA complex) with increasing compound concentration indicates inhibition.[9][10]
Cellular ATP Level Quantification Assay
This assay measures the total intracellular ATP concentration, providing a direct readout of the compound's impact on cellular energy metabolism.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HL60, a c-Myc dependent cell line) in a 96-well plate and allow them to adhere or stabilize. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis and ATP Release: Add a reagent that lyses the cells and releases the intracellular ATP.
-
Luciferase Reaction: Add a reagent containing recombinant firefly luciferase and its substrate, D-luciferin. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin in an ATP-dependent reaction that produces light.[11][12]
-
Luminescence Measurement: Measure the intensity of the emitted light using a luminometer. The light signal is directly proportional to the amount of ATP present in the sample.[12][13]
-
Data Analysis: Normalize the luminescence readings of treated cells to the vehicle-treated control cells to determine the percentage of ATP depletion.[14]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound Action
Caption: Proposed signaling cascade for this compound.
Experimental Workflow for Validation
Caption: Workflow for validating this compound's mechanism.
Logical Comparison of ATP Depletion Mechanisms
Caption: Comparison of ATP depletion mechanisms.
References
- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of JY-3-094: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. JY-3-094, as a bioactive small molecule inhibitor, must be treated as potentially hazardous waste.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Unused or Expired Compound: Pure, unused, or expired this compound powder should be disposed of in its original container if possible, or in a clearly labeled, sealed container as hazardous solid chemical waste.
-
Contaminated Labware: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, weigh boats, and contaminated paper towels, must be collected as solid hazardous waste.[1]
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and rinsates, must be collected as liquid hazardous waste. Do not dispose of these solutions down the drain.[2] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[3]
2. Waste Collection and Labeling:
-
Containers: Use only chemically compatible, leak-proof containers with secure screw-on caps for waste collection.[3][4] Containers should be in good condition and free from damage.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4] Note all components of a chemical mixture, including solvents.[4] The date when the container was first used for waste accumulation should also be included.[4]
3. Storage of Chemical Waste:
-
Designated Area: Store waste containers in a designated and properly marked satellite accumulation area within the laboratory.[4] This area should be under the control of laboratory personnel.[5]
-
Secondary Containment: It is highly recommended to use secondary containment, such as a tray or bin, to capture any potential leaks or spills from the primary waste container.[3]
-
Incompatible Wastes: Store containers of this compound waste segregated from incompatible materials. As a general rule, keep acids and bases separate, and oxidizing agents away from organic compounds.[4]
4. Disposal Procedures:
-
Scheduling Pickup: Once a waste container is full (do not overfill), or if it has been in storage for an extended period (typically up to one year for partially filled containers in a satellite accumulation area), arrange for its disposal through your institution's EHS department.[4][6]
-
Empty Containers: A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[3] For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[3] Check with your EHS department for specific procedures on disposing of empty containers.
Quantitative Data Summary for Waste Handling
| Parameter | Guideline | Citation |
| Waste Accumulation Time Limit | Up to 1 year for partially filled containers in a Satellite Accumulation Area. | [4] |
| Container Fullness | Do not exceed 90% capacity to prevent spills. | [7] |
| "Empty" Container Residue Limit | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal. | [3] |
Experimental Protocols Referenced
This disposal guide is based on standard laboratory chemical waste management protocols. No specific experimental protocols involving this compound were used to generate this information. The procedures outlined are derived from general best practices for handling bioactive research chemicals.[2][6]
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
Essential Safety and Operational Guide for Handling JY-3-094
This document provides immediate and essential safety, operational, and disposal information for laboratory professionals handling the c-Myc inhibitor, JY-3-094. The following procedures are based on best practices for handling bioactive, nitroaromatic research compounds to ensure the safety of researchers and the integrity of experiments.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is warranted. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes and airborne particles of the compound. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. For prolonged or high-concentration work, double-gloving is recommended. |
| Body Protection | A chemical-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Handling and Stock Solution Preparation
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Follow the supplier's recommendation for storage temperature, which is typically -20°C or -80°C for solid compounds to ensure long-term stability.[1]
Experimental Workflow: Stock Solution Preparation The following is a generalized protocol for preparing a stock solution of this compound. Adjust concentrations and volumes as required by your specific experimental design.
Caption: Workflow for preparing a stock solution of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any disposable materials contaminated with this compound, such as weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour any solutions down the drain.
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab.
-
Contain: For small spills of solid material, carefully cover with an absorbent material designated for chemical spills. For liquid spills, use appropriate absorbent pads to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
The following diagram outlines the logical relationship for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
